Arecoline
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPJSXJAXAIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022617 | |
| Record name | Arecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
209.00 °C. @ 760.00 mm Hg | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arecoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00E+06 mg/L @ 25 °C (exp) | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arecoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-75-2 | |
| Record name | Arecoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arecoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | arecoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arecoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARECOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ALN5933BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arecoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
arecoline hydrobromide pharmacology and toxicology review
An In-depth Technical Guide on the Pharmacology and Toxicology of Arecoline Hydrobromide
Introduction
This compound hydrobromide is the hydrobromide salt of this compound, a naturally occurring alkaloid found in the nuts of the Areca catechu palm, commonly known as the betel nut.[1] this compound is the primary active psychoactive and medicinal component of the areca nut, which is chewed by at least 10% of the world's population.[1] Historically, it has been used in traditional medicine for promoting digestion and as an anthelmintic to kill parasites.[1][2] In veterinary medicine, it was employed to treat tapeworm infections in dogs.[1][3] In recent decades, research has highlighted its diverse pharmacological activities, alongside significant toxicological concerns, including its classification as a probable human carcinogen.[1][4]
This technical guide provides a comprehensive review of the pharmacology and toxicology of this compound hydrobromide, intended for researchers, scientists, and drug development professionals. It summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows.
Physicochemical Properties
This compound hydrobromide is a crystalline salt formed by adding hydrobromic acid to this compound.[1][2] Its stability and solubility in water make it a more suitable form for experimental and medicinal use compared to the oily, volatile this compound base.[1][5]
| Property | Value | Reference |
| IUPAC Name | methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate;hydrobromide | [1] |
| Molecular Formula | C₈H₁₄BrNO₂ | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| Melting Point | 177–179 °C | [6] |
| Solubility | Soluble in water (1:1) and alcohol (1:10) | [5] |
Pharmacology
The pharmacological effects of this compound are primarily mediated through its action on the cholinergic nervous system. When administered, this compound hydrobromide dissociates, and the this compound moiety exerts its effects.
Mechanism of Action
This compound is a non-selective partial agonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[7][8] This agonism is the primary driver of its parasympathomimetic effects, which include pupillary and bronchial constriction.[5][7] It also acts as an agonist at nicotinic acetylcholine receptors.[9][10] The stimulation of these receptors in the central and peripheral nervous systems leads to a wide range of downstream effects.[6] For instance, its stimulant properties are thought to arise from increased dopaminergic neurotransmission in the brain's mesolimbic pathway.[6]
Pharmacodynamics
The effects of this compound are dose-dependent and impact multiple organ systems.
-
Central Nervous System (CNS): this compound can cross the blood-brain barrier and exerts effects such as stimulation, alertness, and euphoria.[6] It has been investigated for potential therapeutic use in Alzheimer's disease due to its cholinomimetic activity, which may alleviate cognitive deficits.[8][11]
-
Digestive System: It stimulates the digestive system by activating muscarinic receptors, leading to increased smooth muscle contractions in the stomach, ileum, and colon.[4][6] This action underlies its traditional use as a digestive aid.[1]
-
Cardiovascular System: this compound acts as a vasodilator, which may be due to increased plasma nitric oxide.[6] It can also induce both tachycardia and bradycardia.[5]
-
Endocrine System: It can increase testosterone levels by stimulating Leydig cells and also activates the hypothalamic-pituitary-adrenal (HPA) axis.[6]
Pharmacokinetics
When administered, this compound hydrobromide is rapidly absorbed and metabolized. The this compound is hydrolyzed in the body to arecaidine, a GABA reuptake inhibitor.[6] Other metabolites include this compound N-oxide and N-methylnipecotic acid.[1][6]
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (Following a single 3 mg/kg oral dose of this compound hydrobromide)
| Parameter | Symbol | Value |
| Peak Plasma Concentration | Cₘₐₓ | 60.61 ng/mL |
| Time to Peak Concentration | Tₘₐₓ | 120.07 min |
| Half-life | t₁/₂ | 69.32 min |
| Plasma Clearance | CL/F | 0.19 L/min/kg |
| Area Under the Curve (0-t) | AUC₀₋ₜ | 15116.86 minng/mL |
| Area Under the Curve (0-∞) | AUC₀₋∞ | 15771.37 minng/mL |
| Data from Li et al., as cited in[1]. |
Table 2: In Vitro Hydrolytic Kinetics in Human Liver Microsomes (HLM)
| Compound | Kₘ (mM) | Vₘₐₓ (nmol/min/mg) | Intrinsic Clearance (Clᵢₙₜ, in vitro) (μL/min/mg) |
| This compound | 8.68 | 783 | 90.3 |
| Guvacoline | 34.3 | 35 | 1.02 |
| Data from[12]. |
Toxicology
Despite its pharmacological activities, this compound hydrobromide possesses significant toxicity. The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2B).[4][11]
Acute Toxicity
This compound can be severely toxic upon ingestion, with side effects including increased salivation, nausea, vomiting, abdominal cramps, and diarrhea.[5] Overdose can lead to more severe effects like respiratory distress, hypotension, cardiac arrhythmia, and tremors.[5]
Table 3: Acute Toxicity Values for this compound and its Hydrobromide Salt
| Substance | Species | Route | LD₅₀ / MLD |
| This compound | Mouse | Subcutaneous | 100 mg/kg (LD₅₀) |
| This compound | Mouse | Oral | 550 mg/kg (LD₅₀) |
| This compound | Rat | Oral | 40 mg/kg (LD₅₀) |
| This compound | Dog | - | 5 mg/kg (MLD) |
| This compound | Horse | - | 1.4 mg/kg (MLD) |
| This compound Hydrobromide | Mouse | Oral | 600 mg/kg (LD₅₀) |
| This compound Hydrobromide | Mouse | Intravenous | 18 mg/kg (LD₅₀) |
| This compound Hydrobromide | Rat | Parenteral | 270 mg/kg (LD₅₀) |
| Data compiled from[5][6][9][13]. MLD: Minimum Lethal Dose. |
Carcinogenicity and Genotoxicity
Chronic exposure to this compound is strongly associated with oral submucous fibrosis (OSF), a precancerous condition, and oral squamous cell carcinoma (OSCC).[11][14] The proposed mechanisms include:
-
Induction of Oxidative Stress: this compound induces the production of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, leading to genomic instability.[11][14]
-
Epigenetic Dysregulation and Immune Dysfunction: These factors also contribute to its carcinogenic properties.[11][14]
-
Genotoxicity: this compound hydrobromide has demonstrated genotoxic effects, causing chromosomal aberrations, micronucleus formation, and sister-chromatid exchange in bone marrow cells in animal studies.[2]
Systemic and Organ-Specific Toxicity
-
Hepatotoxicity: this compound has been shown to be toxic to hepatocytes, compromising liver function through mechanisms that include oxidative stress and apoptosis.[4][14]
-
Reproductive Toxicity: Studies have indicated that this compound can have toxic effects on the reproductive system.[4]
-
Teratogenicity: this compound hydrobromide has shown teratogenic effects, including embryonic toxicity in zebrafish models.[1][14]
-
Respiratory Effects: It can cause bronchoconstriction and may negatively impact respiratory function in asthmatic patients.[4][7]
Key Experimental Protocols
Pharmacokinetic Analysis in Beagle Dogs
-
Objective: To determine the pharmacokinetic profile of this compound after oral administration of this compound hydrobromide.
-
Methodology:
-
Subjects: Beagle dogs.
-
Administration: A single oral dose of 3 mg/kg of this compound hydrobromide tablets was administered.
-
Sample Collection: Plasma samples were collected at multiple time points (0.5 to 24 hours) post-administration.
-
Analysis: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Processing: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC were calculated from the concentration-time data.
-
-
Reference: This protocol is based on the study by Li et al., as described in[1].
In Vivo Model of Rheumatoid Arthritis
-
Objective: To evaluate the therapeutic potential of this compound hydrobromide in a mouse model of rheumatoid arthritis.
-
Methodology:
-
Model: Collagen-Induced Arthritis (CIA) in mice, a standard model that mimics human rheumatoid arthritis.
-
Treatment: CIA mice were treated with this compound hydrobromide.
-
Assessment: The severity of arthritis symptoms was evaluated.
-
Mechanism Analysis: RNA sequencing was performed on synovial fibroblasts to identify the molecular pathways affected by the treatment.
-
-
Key Finding: this compound hydrobromide was found to alleviate arthritis symptoms by inactivating the PI3K/AKT signaling pathway in synovial fibroblasts.[1]
-
Reference: This protocol is based on the study by He J, et al., as cited in[1].
Signaling Pathways and Visualizations
This compound-Mediated PI3K/AKT Pathway Inhibition
This compound hydrobromide has been shown to exert anti-inflammatory effects in rheumatoid arthritis by inhibiting the PI3K/AKT signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in the pathogenesis of arthritis.
Caption: Figure 1: Inhibition of the PI3K/AKT pathway by this compound Hydrobromide.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound hydrobromide in an animal model.
Caption: Figure 2: Workflow for a typical preclinical pharmacokinetic study.
Conclusion
This compound hydrobromide is a pharmacologically complex compound with a dual nature. Its cholinomimetic properties present potential therapeutic avenues for conditions like Alzheimer's disease and rheumatoid arthritis.[1][11] However, its significant toxicological profile, including acute toxicity, systemic organ damage, and probable carcinogenicity, poses substantial hurdles for its clinical application.[1][4] Future research must focus on elucidating its specific molecular targets to separate therapeutic effects from toxicity, potentially through the development of more selective receptor agonists or novel drug delivery systems that minimize systemic exposure.[1][15] A thorough understanding of its pharmacology and toxicology is critical for any professional working with this compound or developing related therapeutics.
References
- 1. Comprehensive Insights into this compound Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of the toxic effects and health functions of this compound on multiple organ systems [maxapress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Hydrobromide | C8H14BrNO2 | CID 9301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. maxapress.com [maxapress.com]
- 12. In vitro hydrolysis of areca nut xenobiotics in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. The pharmacology, toxicology and potential applications of this compound: a review | Semantic Scholar [semanticscholar.org]
The Physiological Impact of Arecoline on Neurotransmitter Release: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Arecoline, the primary psychoactive alkaloid in the areca nut, exerts a complex and multifaceted influence on the central nervous system.[1] Its effects are largely attributed to its interaction with various neurotransmitter systems, leading to a range of physiological and psychological responses from stimulation and euphoria to cognitive enhancement and addiction.[1][2] This technical guide provides a comprehensive overview of the physiological effects of this compound on the release of key neurotransmitters, including acetylcholine, dopamine, norepinephrine, serotonin, and GABA. The information is compiled from a range of preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Modulation of Cholinergic System
This compound's primary mechanism of action involves its role as a non-selective partial agonist of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][3] This interaction directly impacts cholinergic signaling, which is crucial for cognitive functions such as learning and memory.[4]
Effects on Acetylcholine Release
Studies have shown that this compound administration leads to a reduction in acetylcholine (ACh) levels in both the cortex and "subcortex" of mice.[5] This effect, observed at a dose of 10 mg/kg, suggests a potential feedback mechanism or a complex regulatory role of this compound on cholinergic neurons.[5]
Receptor Binding and Signaling
This compound's agonistic activity at mAChRs, particularly the M1 subtype, is believed to mediate its effects on cognition and analgesia.[6][7] It also interacts with various nAChR subtypes, including those associated with addiction, such as α4β2 and α6β3. Furthermore, this compound acts as a silent agonist at α7 nAChRs. The activation of these receptors initiates downstream signaling cascades that influence synaptic plasticity and neuronal excitability.[4][8]
Dopaminergic System and Reward Pathways
The stimulant and addictive properties of this compound are strongly linked to its ability to modulate the dopaminergic system, particularly within the brain's reward pathways.[2]
Increased Dopamine Levels and Neuronal Activity
This compound administration has been shown to significantly increase dopamine (DA) levels in the cortex and serum of rodents.[5][9] In vivo electrophysiological studies have demonstrated that this compound induces a significant excitatory response in dopaminergic neurons within the ventral tegmental area (VTA), a key component of the reward circuit.[10][11] This includes an enhancement of both the firing rate and burst firing of these neurons, leading to increased synaptic dopamine release.[10][12]
dot
Impact on Monoaminergic Systems: Norepinephrine and Serotonin
This compound also influences the release of other monoamine neurotransmitters, namely norepinephrine (NE) and serotonin (5-HT), which are involved in regulating mood, arousal, and anxiety.
Norepinephrine
A statistically significant reduction in norepinephrine levels has been observed in the cortex and "subcortex" of mice following a 10 mg/kg dose of this compound.[5] However, other studies have reported elevated levels of norepinephrine, suggesting dose- and context-dependent effects.[13][14]
Serotonin
The effects of this compound on serotonin are also complex. Some studies report an increase in serotonin levels, while others show a significant decrease in serum and brain tissue.[9][13][14][15] These discrepancies may be attributable to differences in experimental models and dosages.
Modulation of the GABAergic System
The primary inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), is also affected by this compound, although the effects appear to be less direct compared to other neurotransmitter systems.
No Direct Effect on GABAergic Neuron Firing
Electrophysiological studies have shown that this compound does not significantly affect the firing activity of GABAergic neurons in the VTA.[10]
Indirect Modulation through Metabolites
The major metabolite of this compound, arecaidine, acts as a GABA reuptake inhibitor.[2] This action would lead to an increase in the synaptic concentration of GABA, potentially contributing to the anxiolytic and sedative effects reported at certain doses.[2]
dot
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on neurotransmitter levels as reported in various preclinical studies.
Table 1: Effects of this compound on Acetylcholine and Monoamines in Mouse Brain
| Neurotransmitter | Brain Region | This compound Dose (s.c.) | % Change from Control | Reference |
| Acetylcholine (ACh) | Cortex | 10 mg/kg | ↓ (p 5-10%) | [5] |
| "Subcortex" | 10 mg/kg | ↓ (p 5-10%) | [5] | |
| Norepinephrine (NE) | Cortex & "Subcortex" | 10 mg/kg | ↓ (Significant) | [5] |
| Dopamine (DA) | Cortex | 2 mg/kg | ↑ (Significant) | [5] |
| Cortex | 10 mg/kg | ↑ (Significant) | [5] |
Table 2: Effects of this compound on Neurotransmitters in Mouse Serum
| Neurotransmitter | This compound Administration | % Change from Control | p-value | Reference |
| 5-Hydroxytryptamine (5-HT) | Oral | ↓ (Significant) | < 0.05 | [9] |
| Dopamine (DA) | Oral | ↑ (Marked) | < 0.001 | [9] |
| γ-Aminobutyric Acid (GABA) | Oral | No significant change | > 0.05 | [9] |
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpretation and replication.
In Vivo Microdialysis for Acetylcholine Release
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[16][17]
Protocol Outline:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., cortex, hippocampus).[18]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[18]
-
Dialysate Collection: Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).[16]
-
Sample Analysis: The collected dialysate samples are then analyzed using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of acetylcholine.[18]
dot
In Vivo Electrophysiology for Neuronal Activity
This method is used to record the electrical activity of individual neurons in response to pharmacological agents like this compound.
Protocol Outline:
-
Animal Preparation: Anesthetized animals are placed in a stereotaxic frame.
-
Electrode Placement: A recording electrode is lowered into the specific brain region of interest (e.g., VTA).
-
Neuron Identification: Putative dopaminergic or GABAergic neurons are identified based on their characteristic firing patterns and responses to specific pharmacological agents.
-
Drug Administration: A baseline recording of neuronal activity is established before the systemic or local administration of this compound.
-
Data Acquisition and Analysis: Changes in the firing rate, burst firing, and other electrophysiological parameters are recorded and analyzed to determine the effect of the drug.[10]
Conclusion
This compound's physiological effects are deeply rooted in its ability to modulate a wide array of neurotransmitter systems. Its primary action as a cholinergic agonist initiates a cascade of events that significantly alters dopaminergic, noradrenergic, serotonergic, and GABAergic signaling. The resulting changes in neurotransmitter release and neuronal activity underlie the complex behavioral and physiological responses observed with areca nut use. A thorough understanding of these mechanisms is paramount for researchers and professionals involved in studying the addictive potential of this compound and developing novel therapeutic strategies targeting these neurotransmitter systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Modulation of neural activity and gene expression by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of this compound on the levels of acetylcholine, norepinephrine and dopamine in the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by this compound Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1 receptor activation is a requirement for this compound analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of neural activity and gene expression by this compound [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats [frontiersin.org]
- 13. Recent Advance on Biological Activity and Toxicity of this compound in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unveiling the Mystery of the Stimulatory Effects of this compound: Its Relevance to the Regulation of Neurotransmitters and the Microecosystem in Multi-Ecological Intestinal Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Psychoactive and Stimulatory Properties of Arecoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecoline, the primary psychoactive alkaloid found in the nuts of the Areca catechu palm, is one of the most widely consumed psychoactive substances globally, trailing only caffeine, nicotine, and alcohol.[1][2] Its use is associated with a range of central nervous system (CNS) effects, including stimulation, euphoria, and cognitive enhancement, which contribute to its habitual use and potential for dependence.[3][4] This technical guide provides a comprehensive investigation into the psychoactive and stimulatory properties of this compound, detailing its complex pharmacology, mechanism of action, downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling and workflow diagrams to support advanced research and drug development initiatives.
Pharmacodynamics and Mechanism of Action
This compound exerts its effects through a complex interaction with the cholinergic system, acting as an agonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[4][5] This dual activity is central to its diverse physiological and psychological effects.
Muscarinic Acetylcholine Receptor (mAChR) Agonism
This compound is a non-selective partial agonist of mAChRs, with activity at M1, M2, and M3 subtypes being well-documented.[1][6] Its interaction with these G protein-coupled receptors is responsible for many of its parasympathomimetic effects, such as increased salivation and smooth muscle contraction.[6][7][8] In the CNS, activation of M1 receptors, in particular, is linked to improvements in learning and memory, which has led to investigations of this compound as a potential therapeutic for Alzheimer's disease.[6][7]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Recent studies have revealed that this compound's activity extends to nAChRs, which is thought to be a significant factor in its addictive properties.[1][9]
-
Partial Agonism: this compound is a partial agonist for nAChR subtypes associated with nicotine addiction, specifically those containing α4 and β2 subunits, as well as those containing α6 and β3 subunits.[1][10][11] It demonstrates low efficacy (6-10%) at these receptors compared to acetylcholine.[1][9]
-
Silent Agonism: At the α7 nAChR subtype, this compound acts as a "silent agonist." It does not activate the receptor channel when applied alone but induces a conformational state that can be activated by a positive allosteric modulator (PAM) like PNU-120696.[1][9][10] This interaction may contribute to its reported anti-inflammatory effects.[1][9]
Effects on Other Neurotransmitter Systems
The stimulatory and addictive properties of this compound are also attributed to its influence on dopaminergic neurotransmission within the mesolimbic pathway, a key component of the brain's reward system.[3] Furthermore, arecaidine, a major metabolite of this compound, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, which may contribute to the overall excitatory effect.[3][7]
Quantitative Pharmacological and Toxicological Data
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a basis for dose-response and safety profile comparisons.
Table 1: In Vitro Receptor Activity of this compound
| Receptor Target | Assay System | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| α4β2* & α6* nAChRs | Xenopus Oocytes | Efficacy | ~6-10% (relative to ACh) | [1][9] |
| α7 nAChR (+ 30µM PNU-120596) | Xenopus Oocytes | EC₅₀ (Peak Current) | 60 ± 7 µM | [1] |
| α7 nAChR (+ 30µM PNU-120596) | Xenopus Oocytes | EC₅₀ (Net Charge) | 93 ± 2 µM | [1] |
| High-Sensitivity α4β2 nAChR | Xenopus Oocytes | EC₅₀ | 14 ± 3 µM | [1] |
| α6-containing nAChR | Xenopus Oocytes | EC₅₀ | 21 ± 4 µM | [1] |
| Low-Sensitivity α4β2 nAChR | Xenopus Oocytes | EC₅₀ | 75 ± 7 µM |[1] |
Table 2: Toxicological Data for this compound
| Parameter | Animal Model | Route of Administration | Value | Reference(s) |
|---|---|---|---|---|
| LD₅₀ | Mouse | Subcutaneous | 100 mg/kg | [3] |
| Minimum Lethal Dose (MLD) | Mouse | Oral | 100 mg/kg | [7] |
| Minimum Lethal Dose (MLD) | Dog | Oral | 5 mg/kg | [7] |
| Minimum Lethal Dose (MLD) | Horse | Oral | 1.4 mg/kg |[7] |
Key Downstream Signaling Pathways
This compound's binding to mAChRs and nAChRs initiates multiple downstream signaling cascades that are implicated in both its psychoactive effects and its documented cytotoxicity and carcinogenicity.
MAPK/ERK and PI3K/Akt Pathways
Activation of mAChRs by this compound can transactivate the Epidermal Growth Factor Receptor (EGFR) through a metalloproteinase-dependent pathway.[12][13] This, along with direct G-protein coupling, triggers downstream kinase signaling, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[12][14] These pathways are crucial for regulating cell proliferation, survival, and migration. Chronic activation of these pathways is linked to the pathogenesis of oral submucous fibrosis and oral squamous cell carcinoma.[12][14]
TGF-β/Smad Pathway
This compound has been shown to induce fibrosis, particularly in cardiac and oral tissues, through the upregulation of Transforming Growth Factor-beta (TGF-β1).[15] This cytokine activates its downstream signaling mediators, Smad2 and Smad3, which translocate to the nucleus and promote the transcription of genes involved in extracellular matrix deposition and fibrosis.[15] This pathway is often initiated by this compound-induced reactive oxygen species (ROS).[15]
Experimental Protocols
The investigation of this compound's properties relies on a variety of established in vitro, in vivo, and ex vivo models.
Protocol 1: In Vitro nAChR Activity Assay using Xenopus Oocyte Expression
This protocol is adapted from studies characterizing this compound's effects on specific nAChR subtypes.[1]
-
Oocyte Preparation: Harvest stage V-VI oocytes from Xenopus laevis. Defolliculate the oocytes by incubation with collagenase.
-
cRNA Injection: Inject oocytes with cRNA encoding the specific human nAChR subunits of interest (e.g., α4 and β2; or α7). Incubate for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.
-
Drug Application:
-
Establish a baseline response by applying a control agonist (e.g., 100 µM acetylcholine) for a set duration (e.g., 6 seconds) followed by a washout period (e.g., 241 seconds).
-
Apply varying concentrations of this compound using the same application and washout timing.
-
For silent agonist testing (e.g., on α7), co-apply this compound with a PAM (e.g., 30 µM PNU-120596).
-
-
Data Acquisition and Analysis: Record the elicited currents. Measure peak current amplitude and net charge. Normalize responses to the control agonist and plot concentration-response curves to determine EC₅₀ and relative efficacy.
Protocol 2: In Vivo Locomotor Activity Assessment in Zebrafish Larvae
This protocol is based on studies investigating the stimulatory effects of this compound on locomotor behavior.[16]
-
Animal Model: Use wild-type zebrafish (Danio rerio) larvae at 5 days post-fertilization (dpf).
-
This compound Exposure: Place individual larvae into wells of a 96-well plate containing embryo medium. Add this compound to achieve desired final concentrations (e.g., 0.001 to 1 ppm). Include a vehicle control group. Allow for an acclimation period.
-
Behavioral Recording: Place the 96-well plate into an automated high-throughput behavioral recording system (e.g., DanioVision).
-
Locomotion Paradigm: Subject the larvae to alternating light and dark cycles (e.g., 10 minutes light, 10 minutes dark) for a defined period. The system's camera records the movement of each larva.
-
Data Analysis: Use tracking software to quantify the total distance moved, velocity, and time spent active for each larva. Compare the activity levels between this compound-treated and control groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound possesses significant psychoactive and stimulatory properties driven by its complex pharmacology as a dual-acting cholinergic agonist. Its partial agonism at key nicotinic receptor subtypes (α4β2, α6) likely underlies its abuse potential, while its activity at muscarinic receptors contributes to its cognitive and parasympathetic effects. The elucidation of downstream signaling pathways, such as MAPK/ERK and TGF-β, is critical for understanding the molecular basis of its long-term health consequences, including carcinogenesis and fibrosis. The experimental protocols detailed herein provide a robust framework for further investigation. For drug development professionals, this compound serves as a complex lead compound; its cholinergic activity presents opportunities for developing novel therapeutics for cognitive disorders, while its addictive and toxic profiles underscore the need for careful structural modification and targeted receptor subtype selectivity in any future drug design efforts.
References
- 1. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 2. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of neural activity and gene expression by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Critical Interpretive Synthesis of the Role of this compound in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology? [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The molecular mechanisms underlying this compound-induced cardiac fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Extraction and Purification of Arecoline from Areca catechu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecoline, a primary psychoactive alkaloid found in the nuts of the Areca catechu palm, has garnered significant scientific interest due to its diverse pharmacological activities, including its effects on the central and parasympathetic nervous systems. This technical guide provides a comprehensive overview of the natural sources of this compound and details various methods for its extraction and purification. It is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document outlines methodologies ranging from traditional solvent-based techniques to modern supercritical fluid extraction, presenting quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways and experimental workflows.
Natural Sources of this compound
The principal natural source of this compound is the fruit of the Areca catechu palm, commonly known as the areca nut or betel nut.[1][2] This palm is extensively cultivated in South and Southeast Asia, the tropical Pacific, and parts of East Africa.[2] The concentration of this compound in the areca nut can vary depending on factors such as the geographical origin, season of harvest, and the maturity of the nut.[3][4] Typically, this compound constitutes about 0.3% to 0.6% of the dried nut's weight.[5][6] Unripe areca nuts have been found to contain a higher concentration of this compound compared to ripe nuts.[3][7] Besides this compound, areca nuts contain other alkaloids such as arecaidine, guvacine, and guvacoline.[2][8]
Extraction Methodologies
Several methods have been developed for the extraction of this compound from Areca catechu. The choice of method often depends on the desired yield, purity, cost, and environmental considerations. Key methods include steam distillation, solvent extraction, and supercritical fluid extraction.
Steam Distillation
Steam distillation is a traditional and effective method for extracting volatile compounds like this compound.[9] This technique is advantageous due to its relatively low cost and the ability to extract this compound with high recovery rates, reportedly up to 96%.[9]
Experimental Protocol: Steam Distillation [9]
-
Sample Preparation: Grind dried areca nuts to a 30-mesh powder.
-
Alkalinization: Place 2.5 g of the powdered sample into a distillation flask. Add 5 mL of 0.3 N NaOH solution to uniformly wet the sample. The alkaline condition (pH 9.0-9.1) is crucial for the release of this compound from the plant matrix.[9]
-
Apparatus Setup: Connect the distillation flask to a steam generator and a condenser. Place a receiving flask containing 10 mL of 0.02 N H₂SO₄ in an ice bath, ensuring the condenser tip is submerged in the acid.
-
Distillation: Introduce steam into the distillation flask. Adjust the heating to ensure a distillation rate of approximately 10 mL/min.
-
Collection: Collect at least 150 mL of distillate over a period of 15 minutes.
-
Quantification: Titrate the distillate against a standard 0.022 N NaOH solution using methyl red as an indicator. The this compound content can be calculated from the difference in titer values between the sample and a blank distillation. (1 mL of 0.02 N NaOH is equivalent to 0.003108 g of this compound).[9]
Solvent Extraction
Solvent extraction is a widely used method for isolating this compound. Various organic solvents can be employed, with the choice of solvent influencing the extraction efficiency and the co-extraction of other compounds.
Ethanol reflux extraction is a common solvent-based method. Optimization of parameters such as ethanol concentration, solid-to-liquid ratio, temperature, and pH is critical for maximizing the extraction yield.
Experimental Protocol: Ethanol Reflux Extraction [10]
-
Sample Preparation: Use powdered betel nut husk.
-
Extraction: Perform reflux extraction with 85% ethanol at a material-to-liquid ratio of 1:14 (g/mL).
-
Extraction Conditions: Maintain the extraction temperature at 85°C and the pH at 8.
-
Analysis: Determine the this compound content in the extract using High-Performance Liquid Chromatography (HPLC). Under these optimized conditions, an extraction rate of 0.251 ± 0.03% has been reported.[10]
Methanol and acetone are also effective solvents for this compound extraction. Acetone, in particular, has been shown to be effective in maximizing the extraction of polyphenols while minimizing this compound extraction when desired.[1][11]
Experimental Protocol: General Solvent Extraction for HPLC Analysis [3]
-
Sample Preparation: Use dried and powdered areca nut seeds.
-
Extraction: An organic solvent is adjusted to an alkaline pH (~8) to convert this compound to its neutral form. The extraction is performed at 45°C for 6 hours.[3]
-
Acid-Base Partitioning: The resulting organic solvent is extracted with a 2 M sulfuric acid solution. The aqueous extracts are then collected.
-
Final Extraction: The aqueous layer is neutralized with 6 M sodium hydroxide and then extracted with dichloromethane.
-
Drying and Concentration: The final organic extracts are dried over magnesium sulfate and evaporated to yield the this compound extract.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (SC-CO₂), is a modern and environmentally friendly technique that offers high yields and product quality.[12][13] The solvating power of SC-CO₂ can be tuned by altering the temperature and pressure.
Experimental Protocol: Supercritical CO₂ Extraction [12]
-
Sample Preparation: Dehusk areca nuts and soak the kernels in water for 24 hours to facilitate extraction.
-
Loading: Place 10 g of the soaked areca nut kernels into the extraction vessel.
-
SFE System: Use a supercritical fluid extraction system with commercial liquefied CO₂ (purity 99.9%).
-
Extraction Conditions: Investigate various combinations of temperature and pressure. The optimal condition reported is a pressure of 10.3 MPa and a temperature of 50°C.[12][13][14][15] The flow rate is regulated at 2 mL/min.
-
Extraction Duration: Conduct the extraction over a period of 24 hours.
Purification Techniques
Following initial extraction, the crude extract often contains a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate this compound of high purity.
Acid-Base Extraction
This classic technique exploits the basic nature of this compound. The extract is dissolved in an acidic solution, which protonates the alkaloid, making it water-soluble. Impurities can then be removed with an organic solvent. Subsequently, the aqueous layer is made alkaline, deprotonating the this compound and allowing its extraction into an immiscible organic solvent.[3]
Chromatographic Methods
Chromatography is a powerful tool for the purification of this compound.
-
Macroporous Resin Adsorption: The crude extract, with its pH adjusted to 3-5, can be passed through a macroporous resin column. After washing, the pH of the eluent is adjusted to 7-8, and this compound is extracted with chloroform.[16]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the final purification of this compound. A chloroform-methanol-water or a normal hexane-ethyl acetate-methanol-water solvent system can be used. This method can yield this compound with a purity of over 98%.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is primarily used for the quantitative analysis of this compound but can also be adapted for preparative scale purification.[3][7][17]
Quantitative Data Summary
The following tables summarize the quantitative data from various extraction studies.
Table 1: Supercritical CO₂ Extraction of this compound - Effect of Temperature and Pressure [12][13]
| Pressure (MPa) | Temperature (°C) | Relative this compound Concentration/Yield |
| 10.3 | 40 | Lower |
| 10.3 | 50 | Optimal |
| 20.0 | 40 | Higher than at 50°C |
| 20.0 | 50 | Lower than at 40°C |
| 25.6 | 40 | High |
| 25.6 | 50 | Lower |
Table 2: Ethanol Reflux Extraction of this compound - Optimized Parameters [10]
| Parameter | Optimal Value | This compound Extraction Rate (%) |
| Ethanol Concentration | 85% | 0.251 ± 0.03 |
| Material/Liquid Ratio | 1:14 (g/mL) | |
| Extraction Temperature | 85°C | |
| pH | 8 |
Table 3: this compound Content in Areca catechu Nuts
| Nut Condition | This compound Content (% w/w of dried seed powder) | Reference |
| Unripe | 0.1434 ± 0.0016 | [3][7][17] |
| Ripe | 0.0944 ± 0.0002 | [3][7][17] |
This compound Signaling Pathways
This compound exerts its biological effects by interacting with various cellular signaling pathways. It primarily acts as an agonist for muscarinic and nicotinic acetylcholine receptors.[5][18]
Caption: Putative signaling pathways activated by this compound.
This compound preferentially binds to muscarinic acetylcholine receptors (mAChR) and can also act as a partial agonist at nicotinic acetylcholine receptors (nAChR).[18] The activation of mAChR can trigger a "triple-membrane-passing" signaling cascade, leading to the activation of the EGFR pathway and downstream kinase signaling, including the Ras/Raf/MEK/ERK pathway.[18] Both mAChR and nAChR can activate MAPK signaling.[18] These receptors also synergistically promote cell survival and inhibit apoptosis through the PI3K/Akt and p21 pathways, respectively.[18] Furthermore, this compound-induced signaling through integrins and TGF-beta can promote cell migration, invasion, fibrosis, and senescence.[18] Low doses of this compound have been shown to promote cell proliferation by accelerating cell cycle progression.[19]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and purification of this compound from Areca catechu.
Caption: A generalized workflow for this compound extraction and purification.
This workflow begins with the preparation of the raw material, followed by an extraction step to obtain a crude extract. This extract then undergoes one or more purification steps to isolate this compound. The final product is then analyzed to determine its purity and concentration.
Conclusion
This guide has provided a detailed overview of the natural sources, extraction methods, and purification techniques for this compound from Areca catechu. The presented data and protocols offer a valuable resource for researchers and professionals in the field. The choice of an appropriate extraction and purification strategy will depend on the specific research or developmental goals, balancing factors such as yield, purity, scalability, and environmental impact. Further research into optimizing these methods and exploring novel, more efficient techniques is warranted to facilitate the continued investigation of this compound's pharmacological properties and potential therapeutic applications.
References
- 1. Separation of polyphenols and this compound from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Areca nut - Wikipedia [en.wikipedia.org]
- 3. thaiscience.info [thaiscience.info]
- 4. Detection of this compound by simple high-performance thin-layer chromatographic method in Indian nontobacco pan masala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. organic chemistry - Process of this compound Extraction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Optimizing the Ethanol Reflux Extraction of this compound from Betel Nut Husk [spkx.net.cn]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. jfda-online.com [jfda-online.com]
- 13. "Optimization of this compound extraction from areca nut using supercritica" by Rahman N.N.N. Ab, Z.I. Sarker et al. [jfda-online.com]
- 14. [PDF] Optimization of this compound extraction from areca nut using supercritical carbon dioxide | Semantic Scholar [semanticscholar.org]
- 15. psasir.upm.edu.my [psasir.upm.edu.my]
- 16. CN101967119A - Method for purifying this compound - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Low-dose this compound regulates distinct core signaling pathways in oral submucous fibrosis and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
arecoline metabolism pathways and its primary metabolites in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecoline, a primary psychoactive alkaloid found in the areca nut (the fruit of the Areca catechu palm), is consumed by hundreds of millions of people worldwide. Its widespread use, coupled with its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), necessitates a thorough understanding of its metabolic pathways. The in vivo biotransformation of this compound is a complex process that significantly influences its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the primary metabolic pathways of this compound, its major metabolites, and the analytical methodologies employed for their characterization and quantification.
Core Metabolic Pathways of this compound
In vivo, this compound undergoes extensive metabolism primarily through three main pathways: hydrolysis, N-oxidation, and glutathione conjugation. These pathways lead to the formation of several key metabolites, with their relative abundance varying depending on the biological system and experimental conditions.[1][2]
Hydrolysis to Arecaidine
The most prominent metabolic pathway for this compound is the hydrolysis of its methyl ester group to form arecaidine.[1][2][3] This reaction is catalyzed by carboxylesterases, primarily in the liver.[2] Arecaidine itself is a major metabolite and serves as a substrate for further biotransformation.[2][3]
N-Oxidation to this compound N-oxide
Another significant pathway involves the oxidation of the tertiary amine of this compound to form this compound N-oxide.[1][2] This reaction is catalyzed by flavin-containing monooxygenases (FMOs).[1] this compound N-oxide is considered an active metabolite and may contribute to the overall toxicity of this compound.[3]
Glutathione Conjugation and Mercapturic Acid Formation
This compound can undergo conjugation with glutathione (GSH), a critical cellular antioxidant. This process leads to the formation of this compound mercapturic acid (AREMA), which is ultimately excreted in the urine.[1][2] This pathway represents a detoxification mechanism, as it facilitates the elimination of the reactive this compound molecule.[1]
Double-Bond Reduction and Formation of N-Methylnipecotic Acid
In mice, a significant metabolic pathway involves the reduction of the double bond in the arecaidine metabolite, leading to the formation of N-methylnipecotic acid (NMPA).[1][2][3] NMPA is a major urinary metabolite in this species.[2]
The interplay of these pathways is crucial in determining the systemic exposure and potential toxicity of this compound. The following diagram illustrates the major metabolic transformations of this compound.
Quantitative Analysis of this compound Metabolites
The quantitative assessment of this compound and its metabolites is crucial for pharmacokinetic and toxicokinetic studies. The following table summarizes the reported quantitative data from a metabolomic study in mice.
| Metabolite | Percentage of Excreted Dose (0-12h Urine) |
| Unchanged this compound | 0.3 - 0.4% |
| Arecaidine | 7.1 - 13.1% |
| This compound N-oxide | 7.4 - 19.0% |
| N-Methylnipecotic Acid | 13.5 - 30.3% |
| Data from a study in mice following oral administration of this compound (20 mg/kg).[2] |
Experimental Protocols for Metabolite Analysis
The accurate identification and quantification of this compound and its metabolites in biological matrices require robust analytical methodologies. The following section details a typical experimental workflow for the analysis of this compound metabolites in urine using Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOFMS).[2]
Sample Preparation (Urine)
-
Dilution: Dilute urine samples with 5 volumes of water.
-
Centrifugation: Centrifuge the diluted samples at 14,000 rpm to remove particulate matter and proteins.[2]
-
Transfer: Transfer a 200 µL aliquot of the supernatant to an autosampler vial for UPLC-TOFMS analysis.[2]
UPLC-TOFMS Analysis
-
Chromatographic System: ACQUITY UPLC system (Waters Corp.).
-
Column: ACQUITY 1.7 µm C18 column (50 x 2.1 mm).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Initial: 100% A for 0.5 min
-
0.5 - 9.0 min: Gradient increase to 100% B
-
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometer: Waters Q-TOF Premier operating in positive-ion mode.[2]
The following diagram outlines the general workflow for this compound metabolite analysis.
Synthesis of Standards
The synthesis of authentic standards is essential for the unambiguous identification and accurate quantification of metabolites.
-
This compound N-oxide: Prepared by the oxidation of this compound using a suitable oxidizing agent like m-chloroperoxybenzoic acid.
-
This compound Mercapturic Acid: Synthesized by the reaction of this compound hydrobromide with N-acetylcysteine.[2]
Conclusion
The in vivo metabolism of this compound is a multifaceted process involving hydrolysis, N-oxidation, and glutathione conjugation as the primary pathways. These transformations lead to a variety of metabolites, with arecaidine and N-methylnipecotic acid (in mice) being particularly prominent. A comprehensive understanding of these metabolic pathways, facilitated by advanced analytical techniques such as UPLC-TOFMS, is paramount for elucidating the mechanisms of this compound-induced toxicity and for the development of potential strategies to mitigate its adverse health effects. This guide provides a foundational overview for researchers and professionals engaged in the study of this compound and its impact on human health.
References
- 1. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids this compound and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantification of this compound (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
the impact of arecoline on dopaminergic neuron firing rates
An In-depth Technical Guide on the Impact of Arecoline on Dopaminergic Neuron Firing Rates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, the primary psychoactive alkaloid in areca nuts, exerts a significant excitatory influence on the mesolimbic dopamine system.[1][2] This technical guide synthesizes the current understanding of how this compound modulates the electrophysiological properties of dopaminergic neurons, with a focus on firing rates and patterns. In vivo studies reveal that this compound administration leads to a marked increase in both the overall firing rate and, more critically, the burst firing activity of dopaminergic neurons within the ventral tegmental area (VTA).[1][3][4] This enhanced burst firing is a key mechanism for promoting substantial synaptic dopamine release, a phenomenon strongly linked to reward signaling and the reinforcing properties of addictive substances.[1] The primary mechanism of action is believed to be the agonism of cholinergic receptors, though the precise roles of muscarinic versus nicotinic subtypes are still under investigation.[1][5] This document provides a detailed overview of the quantitative effects, experimental methodologies, and underlying signaling pathways associated with this compound's impact on dopaminergic neurons.
Core Mechanism of Action
This compound functions as a non-selective partial agonist of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][6] Its psychoactive and stimulant effects are primarily attributed to its ability to cross the blood-brain barrier and modulate cholinergic signaling in the central nervous system.[6] The stimulant and addictive properties, in particular, are thought to arise from the subsequent increase in dopaminergic neurotransmission within the brain's mesolimbic pathway.
Dopaminergic neurons in the VTA, a critical hub for reward and motivation, are known to express both muscarinic and nicotinic acetylcholine receptors, making them susceptible to modulation by cholinergic agents like this compound.[1][7] The activation of these receptors by this compound leads to neuronal depolarization and an increase in action potential firing, which in turn elevates dopamine release in downstream structures like the nucleus accumbens.
Caption: Proposed signaling pathway of this compound's action on dopaminergic neurons.
Quantitative Impact on Neuronal Firing
Electrophysiological studies have quantified the excitatory effects of this compound on VTA dopaminergic neurons. A key study demonstrated that intravenous administration of this compound (0.2 mg/kg) significantly enhances firing activity compared to a saline control.[1][8] The effects are not uniform across all VTA neuron types; this compound selectively excites dopaminergic neurons without significantly altering the firing rates of neighboring GABAergic neurons.[1][3][4]
The most profound effect of this compound is on the pattern of firing. Dopaminergic neurons exhibit two primary modes of activity: tonic firing, a steady, pacemaker-like pattern, and burst firing, characterized by short, high-frequency clusters of spikes.[1] While tonic firing establishes a baseline level of dopamine, burst firing causes a much larger, transient increase in synaptic dopamine release and is strongly implicated in reward-seeking behaviors.[1] this compound treatment was found to dramatically increase burst firing activity.[1][3][4]
Table 1: Quantitative Effects of this compound (0.2 mg/kg, IV) on VTA Dopaminergic Neuron Activity
| Parameter | Pre-Arecoline (Baseline) | Post-Arecoline | Fold Change | Significance (p-value) |
| Firing Rate | ||||
| Mean Firing Rate (Hz) | 2.55 ± 0.31 | 4.31 ± 0.44 | ~1.7x | < 0.01 |
| Burst Firing Characteristics | ||||
| Burst Rate (events/min) | 0.93 ± 0.21 | 6.77 ± 0.81 | ~7.3x | < 0.01 |
| Burst Duration (ms) | 120.4 ± 8.7 | 158.6 ± 11.2 | ~1.3x | < 0.01 |
| Spikes per Burst | 2.89 ± 0.15 | 4.07 ± 0.23 | ~1.4x | < 0.01 |
Data synthesized from Lan et al. (2022). Values are represented as mean ± SEM.[1][3]
Detailed Experimental Protocols
The following methodology is based on the in vivo extracellular recording experiments used to characterize this compound's effects.[1][3][4]
Animal Subjects and Preparation
-
Species: Adult male Sprague-Dawley rats (250–300g).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneal injection). Anesthesia depth is monitored throughout the experiment by checking for the absence of paw-pinch and corneal reflexes.
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A craniotomy is performed over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm; ML +0.6 to +1.0 mm; DV -7.5 to -8.5 mm).[1]
-
Drug Administration: A catheter is inserted into the lateral tail vein for intravenous (IV) administration of this compound hydrobromide or saline.
In Vivo Single-Unit Electrophysiology
-
Recording Electrode: A glass microelectrode (impedance 5–15 MΩ) filled with 2% Pontamine Sky Blue in 0.5 M sodium acetate is lowered into the VTA using a hydraulic microdrive.
-
Neuron Identification: Dopaminergic neurons are identified based on established electrophysiological criteria:
-
A triphasic (positive-negative-positive) action potential with a long duration (>2.5 ms).[9]
-
A slow, irregular, or bursting firing pattern with a mean rate of 2–10 Hz.
-
Pharmacological confirmation: a transient inhibition of firing following IV administration of a D2 receptor agonist like quinpirole.[1]
-
-
Data Acquisition: Neuronal signals are amplified, filtered (band-pass 0.3–10 kHz), and digitized. Spike activity is monitored in real-time and recorded for offline analysis.
Experimental Procedure
-
Once a putative dopaminergic neuron is isolated and its signal is stable for at least 5 minutes, baseline firing activity is recorded for 10-15 minutes.
-
This compound (0.2 mg/kg) or an equivalent volume of saline is administered intravenously.
-
Neuronal activity is recorded continuously for at least 30 minutes post-injection to observe the full effect and recovery.
-
At the end of the recording, quinpirole is administered to confirm the dopaminergic phenotype of the neuron.
-
The recording site is marked by electrophoretically ejecting Pontamine Sky Blue from the electrode tip for later histological verification.
Data Analysis
-
Firing Rate: The mean firing rate is calculated in bins (e.g., 60-second intervals) before and after drug administration.[1]
-
Burst Analysis: Bursts are identified using specific criteria (e.g., an initial inter-spike interval <80 ms and a terminating interval >160 ms). Key parameters such as burst rate, burst duration, and the number of spikes per burst are quantified.[1]
-
Statistical Analysis: A two-way analysis of variance (ANOVA) is typically used to assess the effects of the drug over time, followed by post-hoc tests to compare specific time points to baseline.[1]
Caption: Experimental workflow for in vivo electrophysiological recording.
Implications for Areca Nut Dependence
The marked increase in VTA dopaminergic neuron activity, especially burst firing, provides a strong neurobiological basis for the addictive potential of this compound.[1][8] This mechanism is analogous to that of other highly addictive substances, which also derive their reinforcing properties from enhancing phasic dopamine release in the mesolimbic pathway.[1] The findings suggest that the dependency associated with long-term areca nut use is driven by this compound-induced dopaminergic hyperactivity.[1][10] This positions the cholinergic and dopaminergic systems as key targets for developing therapeutic interventions aimed at areca nut cessation.[1]
Future Research Directions
While the excitatory effect of this compound on dopaminergic neurons is clearly established, several questions remain:
-
Receptor Subtype Specificity: It is crucial to delineate the relative contributions of specific muscarinic (M1-M5) and nicotinic (e.g., α4β2, α6-containing) receptor subtypes to this excitatory effect.[1][5][7] This could be achieved using subtype-specific antagonists in conjunction with electrophysiological recordings.
-
Role of Metabolites: this compound is metabolized into several compounds.[1] Future studies should investigate whether these metabolites are also pharmacologically active and contribute to the observed effects on dopaminergic neurons.
-
Circuit-Level Effects: The current understanding is focused on the VTA. Investigating how this compound modulates the broader dopamine circuit, including inputs to the VTA and outputs to the nucleus accumbens and prefrontal cortex, would provide a more complete picture.
Conclusion
This compound robustly increases the firing rate and induces remarkable burst firing in ventral tegmental area dopaminergic neurons.[1][3][4] This action is mediated by its agonist activity at cholinergic receptors and results in enhanced phasic dopamine signaling, a key mechanism underlying its psychoactive and addictive properties. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and address the neurobiological impact of this widely used substance.
References
- 1. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 6. Frontiers | Modulation of neural activity and gene expression by this compound [frontiersin.org]
- 7. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Arecoline's Dichotomous Affinity: A Technical Guide to its Interaction with Muscarinic and Nicotinic Receptors
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of arecoline, a primary psychoactive alkaloid in the areca nut, for muscarinic and nicotinic acetylcholine receptors. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of quantitative binding data, experimental methodologies, and the distinct signaling pathways activated by this compound.
Executive Summary
This compound exhibits a broad-spectrum activity across the cholinergic system, acting as a partial agonist at both muscarinic and nicotinic acetylcholine receptors. While it is generally characterized as a non-selective muscarinic agonist, it also demonstrates significant, albeit subtype-specific, activity at nicotinic receptors. This dual activity is crucial for understanding its complex pharmacological profile, including its psychoactive and addictive properties. This guide synthesizes available data to present a clear comparison of this compound's binding and functional potencies at these two major classes of cholinergic receptors.
Quantitative Binding Affinity of this compound
The following tables summarize the quantitative data on this compound's binding affinity and functional potency at various muscarinic and nicotinic receptor subtypes.
Table 1: this compound Binding Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Parameter | Value (nM) |
| M1 | EC50 | 7[1] |
| M2 | EC50 | 95[1] |
| M3 | EC50 | 11[1] |
| M4 | EC50 | 410[1] |
| M5 | EC50 | 69[1] |
Table 2: this compound Binding Affinity and Efficacy for Nicotinic Receptor Subtypes
| Receptor Subtype | Parameter | Value |
| High Sensitivity (HS) α4β2 | EC50 | 14,000 nM |
| α6-containing | EC50 | 21,000 nM |
| Low Sensitivity (LS) α4β2 | EC50 | 75,000 nM |
| α4* and α6* Receptors | Efficacy | ~6-10% (partial agonist) |
| α7 | Activity | Silent Agonist |
| α7 (inhibition of ACh response) | IC50 | >1,000,000 nM |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies, primarily radioligand binding assays and functional assays using Xenopus oocytes.
Radioligand Binding Assay for Muscarinic Receptors
This method is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competing ligand (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay using Xenopus Oocytes for Nicotinic Receptors
This electrophysiological technique is used to characterize the functional properties of ion channels, such as nicotinic receptors, expressed in a heterologous system.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular cell layer.
-
The oocytes are injected with cRNA encoding the subunits of the desired nicotinic receptor subtype.
-
Injected oocytes are incubated for several days to allow for receptor expression on the cell membrane.
2. Two-Electrode Voltage Clamp:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential.
3. Agonist Application and Data Recording:
-
This compound at various concentrations is applied to the oocyte via the perfusion system.
-
The resulting ion flow through the activated nicotinic receptor channels is recorded as an electrical current.
4. Data Analysis:
-
The peak current response at each this compound concentration is measured.
-
A concentration-response curve is generated, from which the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy (Emax) can be determined.
Signaling Pathways
The interaction of this compound with muscarinic and nicotinic receptors initiates distinct downstream signaling cascades.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on the G-protein they couple to.
-
M1, M3, and M5 Receptors (Gq/11 Pathway): Activation of these receptors by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors (Gi/o Pathway): this compound's activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels.[2] Upon binding of this compound, the receptor undergoes a conformational change, opening a central pore that is permeable to cations, primarily Na+ and Ca2+.[2] This influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP).
Conclusion
This compound's interaction with the cholinergic system is multifaceted, characterized by a broad agonistic activity at muscarinic receptors and a more nuanced, subtype-dependent partial agonism at nicotinic receptors. The data and pathways detailed in this guide underscore the importance of considering both receptor families when evaluating the pharmacological effects of this compound. This comprehensive understanding is essential for future research into its therapeutic potential and for developing strategies to mitigate the health risks associated with areca nut use.
References
The Role of Arecoline in Areca Nut Dependency and Addiction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The areca nut, chewed by hundreds of millions worldwide, presents a significant public health challenge due to its addictive properties and carcinogenic effects. Arecoline, the primary psychoactive alkaloid in the areca nut, is central to the development of dependency and addiction. This technical guide provides a comprehensive analysis of the neurobiological mechanisms underlying this compound's role in this process. We delve into its complex pharmacology, detailing its interactions with key neurotransmitter systems, and present quantitative data on its receptor binding affinities and functional potencies. Furthermore, this guide outlines detailed experimental protocols for preclinical addiction models and visualizes the critical signaling pathways involved. This document aims to serve as a core resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development, facilitating a deeper understanding of areca nut addiction and informing the development of effective therapeutic interventions.
Introduction
Areca nut, often used in the form of betel quid, is the fourth most commonly used psychoactive substance globally, following caffeine, nicotine, and alcohol.[1][2] Its use is deeply embedded in cultural and social traditions across Asia and the Pacific. The primary active constituent responsible for the psychoactive effects of the areca nut is this compound, a naturally occurring alkaloid.[3] Chronic use of areca nut leads to dependence, characterized by a compulsive need to use the substance and the emergence of withdrawal symptoms upon cessation.[3] This guide explores the pivotal role of this compound in the neurobiology of areca nut addiction, focusing on its molecular targets and the subsequent cellular and behavioral outcomes.
Pharmacology of this compound
This compound's addictive potential stems from its interactions with multiple neurotransmitter systems in the central nervous system (CNS). It acts as a non-selective partial agonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[3] Its effects on the dopaminergic system, a key pathway in reward and reinforcement, are also critical to its addictive properties.
Cholinergic System Interactions
This compound's primary mechanism of action is the stimulation of acetylcholine receptors.
-
Muscarinic Acetylcholine Receptors (mAChRs): this compound is a potent agonist at M1, M2, M3, M4, and M5 muscarinic receptor subtypes.[4] The activation of M1 receptors, in particular, is thought to contribute to the cognitive and stimulant effects of this compound.[5]
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound also functions as a partial agonist at certain nAChR subtypes, including those containing α4β2 and α6β3 subunits, which are strongly implicated in nicotine addiction.[6] This shared mechanism may explain some of the parallels between areca nut and tobacco dependence.
Dopaminergic System Modulation
The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a crucial circuit for reward processing and is a primary target for addictive substances. This compound has been shown to increase dopaminergic neurotransmission within this pathway.[7] Studies in animal models have demonstrated that this compound administration leads to an increased firing rate of dopaminergic neurons in the VTA, resulting in enhanced dopamine release in the NAc.[7][8] This neurochemical event is believed to be a key contributor to the reinforcing and addictive properties of this compound.
Quantitative Data on this compound's Receptor Interactions
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at various receptors.
Table 1: EC₅₀ Values of this compound at Muscarinic Acetylcholine Receptors
| Receptor Subtype | EC₅₀ (nM) | Reference |
| M₁ | 7 | [4] |
| M₂ | 95 | [4] |
| M₃ | 11 | [4] |
| M₄ | 410 | [4] |
| M₅ | 69 | [4] |
Table 2: Ki Values of this compound at Muscarinic Acetylcholine Receptors
| Receptor Subtype | Ki (µM) | Reference |
| M₁ | 15-77 | [1] |
| M₂ | 15-77 | [1] |
| M₃ | 15-77 | [1] |
| M₄ | 15-77 | [1] |
Table 3: Efficacy of this compound at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Efficacy (relative to Acetylcholine) | Reference |
| α4β2 | ~6-10% | [6] |
| α6β3 | ~6-10% | [6] |
| α7 | Silent Agonist | [6] |
* Expressed in Xenopus oocytes
Table 4: Effects of this compound on VTA Dopaminergic Neuron Firing in Rats
| Parameter | Saline Control | This compound (0.2 mg/kg, i.v.) | Reference |
| Firing Rate (spikes/s) | No significant change | Significant enhancement | [7] |
| Burst Rate | No significant change | 6.27-fold increase | [7] |
| Burst Duration | No significant change | Significant elongation | [7] |
| Spikes per Burst | No significant change | Significant enhancement | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the addictive properties of this compound in animal models.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical behavioral model used to assess the rewarding effects of drugs.[9]
-
Apparatus: A three-chamber CPP apparatus is typically used, consisting of two larger outer chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.[9]
-
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, animals (rats or mice) are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes), and the time spent in each chamber is recorded to determine any initial preference.[9]
-
Conditioning: This phase typically lasts for 6-8 days and involves alternating injections of this compound and a vehicle (e.g., saline). On this compound conditioning days, the animal is injected with a specific dose of this compound and immediately confined to one of the outer chambers (often the initially non-preferred one) for a set duration (e.g., 30-45 minutes).[9] On vehicle conditioning days, the animal receives a vehicle injection and is confined to the opposite outer chamber for the same duration.
-
Post-conditioning (Test): On the test day, the animal is placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded. A significant increase in the time spent in the this compound-paired chamber compared to the pre-conditioning phase and/or the vehicle-paired chamber indicates a conditioned place preference, suggesting that this compound has rewarding properties.[9]
-
In Vivo Microdialysis for Dopamine Measurement
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.[10]
-
Surgical Procedure:
-
Animals (typically rats) are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.[11]
-
The cannula is secured to the skull with dental cement, and the animal is allowed to recover for a specified period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).[10]
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
This compound or a control substance is administered systemically (e.g., via intraperitoneal injection) or directly into the brain region of interest through the microdialysis probe (reverse dialysis).
-
-
Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of dopamine and its metabolites.
-
An increase in dopamine levels following this compound administration provides direct evidence of its effect on the mesolimbic dopamine system.[10]
-
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
Conclusion
This compound is a key driver of areca nut dependency and addiction through its multifaceted interactions with the central nervous system. Its ability to act as an agonist at both muscarinic and nicotinic acetylcholine receptors, coupled with its modulation of the mesolimbic dopamine system, creates a powerful reinforcing effect that promotes compulsive use. A thorough understanding of these neurobiological mechanisms, supported by quantitative data and robust experimental models, is essential for the development of effective strategies to combat this global health issue. This guide provides a foundational resource for researchers and clinicians working towards this goal. Further research is warranted to fully elucidate the complex interplay of this compound with other alkaloids in the areca nut and to explore novel therapeutic targets for the treatment of areca nut addiction.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound Hydrobromide Toxicity after a 14-Day Repeated Oral Administration in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound hydrobromide, Muscarinic receptor agonist (CAS 300-08-3) | Abcam [abcam.com]
- 5. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 6. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 7. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
foundational research on arecoline's effects on the cardiovascular system
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the cardiovascular effects of arecoline, the primary psychoactive alkaloid in the areca nut. This compound consumption, primarily through betel quid chewing, has been linked to an increased risk of cardiovascular disease. This document synthesizes key findings from in vivo studies, delineates the molecular pathways involved, presents quantitative data from pivotal experiments, and offers detailed experimental protocols.
In Vivo Models and Experimental Design
Foundational research into this compound's cardiovascular toxicity has predominantly utilized rodent models, specifically Sprague-Dawley and Wistar rats. These studies have been instrumental in elucidating the pathological changes induced by this compound in the heart.
A common experimental design involves the intraperitoneal (i.p.) injection of this compound at varying dosages over a period of several weeks to mimic chronic exposure. The most frequently cited dosages are a low dose of 5 mg/kg/day and a high dose of 50 mg/kg/day, administered for 21 days or 3 weeks.[1][2][3][4][5] Control groups in these studies typically receive saline injections.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the in vivo cardiovascular effects of this compound.
Core Pathological Effects on the Cardiovascular System
Chronic this compound administration has been demonstrated to induce a range of detrimental effects on the cardiovascular system, primarily targeting the heart. These effects include:
-
Cardiac Hypertrophy: An increase in the size of the heart muscle.[1][3][5]
-
Cardiac Fibrosis: The excessive deposition of extracellular matrix proteins, leading to stiffening of the heart muscle and impaired function.[2][4]
-
Cardiomyocyte Apoptosis: Programmed cell death of heart muscle cells.[6]
-
Impaired Cardiac Function: A decline in the heart's ability to pump blood effectively, as evidenced by changes in echocardiographic parameters.[1][3][5]
Key Signaling Pathways
This compound exerts its cardiotoxic effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of potential therapeutic interventions.
TGF-β/Smad Pathway in Cardiac Fibrosis
This compound is a potent inducer of cardiac fibrosis through the activation of the Transforming Growth Factor-β (TGF-β)/Smad signaling cascade.[2][4]
IL-6 Mediated Hypertrophic Signaling
This compound also promotes cardiac hypertrophy by inducing the expression of Interleukin-6 (IL-6), which in turn activates downstream pro-hypertrophic pathways.[1][3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound on cardiac fibrosis and hypertrophy markers.
Table 1: Effect of this compound on Cardiac Fibrosis Markers
| Protein | Low Dose (5 mg/kg/day) | High Dose (50 mg/kg/day) | Reference |
| TGF-β1 | No significant change | ~1.7-fold increase | [2] |
| p-Smad2/3 | ~2-fold increase | ~4.8-fold increase | [2] |
| SP1 | Significant increase | Further significant increase | [2] |
| CTGF | Significant increase | Further significant increase | [2] |
Table 2: Effect of this compound on Cardiac Hypertrophy Markers
| Protein/Pathway | Low Dose (5 mg/kg/day) | High Dose (50 mg/kg/day) | Reference |
| BNP | - | Elevated | [1][5] |
| MEK5/ERK5 Pathway | - | Activated | [1][3][5] |
| JAK2/STAT3 Pathway | - | Activated | [1][3][5] |
| Calcineurin | - | Increased | [1][3] |
| NFATc3 | - | Increased | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research on this compound's cardiovascular effects.
Animal Treatment
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-12 weeks old).
-
Acclimatization: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Groups:
-
Control: Daily intraperitoneal (i.p.) injection of saline.
-
Low Dose: Daily i.p. injection of this compound (5 mg/kg body weight).
-
High Dose: Daily i.p. injection of this compound (50 mg/kg body weight).
-
-
Duration: 21 consecutive days.
Echocardiography
-
Purpose: To assess cardiac function in vivo.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Shave the chest area to ensure good probe contact.
-
Place the rat in a supine position.
-
Use a high-frequency ultrasound system with a linear transducer (e.g., 12-15 MHz).
-
Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
-
Key Parameters to Measure:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Masson's Trichrome Staining
-
Purpose: To visualize and quantify collagen deposition in cardiac tissue, indicative of fibrosis.
-
Procedure:
-
Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Mordant in Bouin's solution at 56°C for 1 hour.
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain nuclei black.
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes to stain cytoplasm and muscle fibers red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline blue for 5 minutes to stain collagen blue.
-
Differentiate in 1% acetic acid for 1 minute.
-
Dehydrate, clear, and mount.
-
Western Blot Analysis
-
Purpose: To quantify the expression levels of specific proteins involved in the signaling pathways.
-
Procedure:
-
Homogenize heart tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Primary antibodies of interest may include those against TGF-β1, phospho-Smad2/3, SP1, CTGF, IL-6, phospho-JAK2, phospho-STAT3, phospho-MEK5, phospho-ERK5, Calcineurin, NFATc3, and a loading control like GAPDH or β-actin.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The foundational research on this compound's cardiovascular effects has firmly established its cardiotoxic properties. In vivo studies have consistently demonstrated that chronic this compound exposure leads to cardiac hypertrophy, fibrosis, and dysfunction in rodent models. The underlying molecular mechanisms involve the activation of the TGF-β/Smad and IL-6-mediated hypertrophic signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further understand the pathophysiology of this compound-induced cardiovascular disease and to develop potential therapeutic strategies. Future research should focus on exploring downstream effectors of these pathways and investigating potential pharmacological interventions to mitigate this compound's cardiotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The molecular mechanisms underlying this compound-induced cardiac fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections | MDPI [mdpi.com]
- 5. This compound induces cardiotoxicity by upregulating and activating cardiac hypertrophy-related pathways in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Arecoline in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of arecoline in human plasma. This compound, the primary psychoactive alkaloid in the areca nut, is characterized by rapid metabolism, necessitating a robust analytical method for accurate pharmacokinetic studies. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is suitable for high-throughput analysis in clinical and research settings.
Introduction
This compound is an alkaloid found in the nuts of the Areca catechu tree, commonly known as betel nuts. It acts as a partial agonist at muscarinic and nicotinic acetylcholine receptors and is associated with various pharmacological effects, including stimulation and euphoria. Due to its widespread use and potential health implications, including oral submucous fibrosis and oral cancer, there is a significant interest in understanding its pharmacokinetic profile.
A key challenge in the bioanalysis of this compound is its instability in biological matrices, particularly plasma, where it is susceptible to rapid enzymatic hydrolysis by carboxylesterases, converting it to its primary metabolite, arecaidine. This degradation can lead to an underestimation of this compound concentrations. This application note describes a validated method that addresses this stability issue through the immediate addition of a stabilizing agent to the plasma samples.
Experimental
Materials and Reagents
-
This compound hydrobromide (Sigma-Aldrich, St. Louis, MO, USA)
-
This compound-d3 hydrobromide (Internal Standard, IS) (Toronto Research Chemicals, Toronto, ON, Canada)
-
Methanol (LC-MS Grade, Fisher Scientific, Waltham, MA, USA)
-
Formic acid (Optima™ LC/MS Grade, Fisher Scientific, Waltham, MA, USA)
-
Acetonitrile (LC-MS Grade, Fisher Scientific, Waltham, MA, USA)
-
Ammonium acetate (LC-MS Grade, Sigma-Aldrich, St. Louis, MO, USA)
-
Human plasma (K2 EDTA) (BioIVT, Westbury, NY, USA)
-
Ultrapure water (Milli-Q® system, Millipore, Burlington, MA, USA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP® 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm
Standard Solutions
Stock solutions of this compound and this compound-d3 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation
Due to the instability of this compound in plasma, it is crucial to add a stabilizer immediately after plasma separation.
-
To 100 µL of human plasma, add 5 µL of 5% formic acid and vortex briefly.
-
Add 10 µL of the internal standard working solution (this compound-d3, 100 ng/mL).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
The chromatographic separation was performed using a gradient elution.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 5.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).
Table 2: Mass Spectrometric Parameters
| Parameter | This compound | This compound-d3 (IS) |
| Q1 Mass (m/z) | 156.2 | 159.2 |
| Q3 Mass (m/z) | 53.2 | 53.2 |
| Declustering Potential (DP) | 60 V | 60 V |
| Collision Energy (CE) | 25 eV | 25 eV |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Cell Exit Potential (CXP) | 10 V | 10 V |
Results and Discussion
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.
-
Linearity: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels.
-
Recovery and Matrix Effect: The extraction recovery was determined to be >85% for this compound. No significant matrix effect was observed.
-
Stability: this compound was found to be stable in plasma containing 5% formic acid for at least 24 hours at room temperature and for 3 freeze-thaw cycles.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
Workflow Diagrams
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Addressing the challenge of this compound instability in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the effective stabilization of this compound make this method highly suitable for pharmacokinetic studies and routine analysis in a drug development or clinical research environment.
Application Note: Quantification of Arecoline and its Metabolites in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecoline, the primary psychoactive alkaloid in the areca nut, is associated with a range of pharmacological and toxicological effects. Understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for evaluating its therapeutic potential and toxicity. This application note provides a detailed protocol for the quantification of this compound and its major metabolites in rodent models using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The primary metabolites covered in this protocol include arecaidine, this compound N-oxide, arecaidine N-oxide, and N-methylnipecotic acid.[1][2][3][4] This document outlines procedures for sample collection, preparation, and instrumental analysis, along with representative quantitative data.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in rodents, primarily through hydrolysis, N-oxidation, and glutathione conjugation.[4][5] The major metabolic pathways include the hydrolysis of the ester group of this compound to form arecaidine, and the N-oxidation of this compound to yield this compound N-oxide.[2][4][6] Further metabolism leads to the formation of various other metabolites, with N-methylnipecotic acid being a major metabolite of both this compound and arecaidine in mice.[1][2][3]
Experimental Protocols
This section details the materials and methods for the quantification of this compound and its metabolites in rodent plasma.
Materials and Reagents
-
This compound hydrochloride (or hydrobromide)
-
Arecaidine
-
This compound N-oxide
-
Internal Standard (IS) (e.g., this compound-d4, ganciclovir)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Rat or mouse plasma (control)
-
EDTA-coated collection tubes
Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Dosing: this compound can be administered orally (p.o.) or intraperitoneally (i.p.) at a dose of 20 mg/kg.[1][2]
-
Blood Collection: Blood samples (approximately 200 µL) are collected from the tail vein or via cardiac puncture at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Plasma is separated by centrifuging the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Stabilization: Due to the instability of this compound in plasma, it is crucial to add a stabilizer. Immediately after collection, add 5% formic acid to the plasma samples to inhibit enzymatic degradation.[7]
-
Storage: Plasma samples should be stored at -80°C until analysis.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of methanol-acetonitrile (1:1, v/v) to precipitate the proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A typical LC-MS/MS system, such as a UPLC system coupled with a triple quadrupole mass spectrometer, is used for analysis.[8][9]
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., Sepax Sapphire C18, 50 mm × 2.1 mm, 5 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate[9] |
| Mobile Phase B | Methanol[9] |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic or gradient elution can be used. For example, an isocratic elution with 8% methanol and 92% 2mM ammonium acetate with 0.2% formic acid.[6] |
| Injection Volume | 1-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6][9] |
| MRM Transitions | This compound: m/z 156.2 → 53.2; Arecaidine: m/z 142.2 → 44.2; this compound N-oxide: m/z 172.2 → 60.2[6] |
Quantitative Data
The following table summarizes the pharmacokinetic parameters of this compound, arecaidine, and this compound N-oxide in rats after a single oral administration of 20 mg/kg this compound. This data is representative and compiled from published literature.[6]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| This compound | 35.6 ± 8.7 | 0.25 | 45.2 ± 10.1 |
| Arecaidine | 2850 ± 560 | 1.0 | 15680 ± 3210 |
| This compound N-oxide | 1540 ± 320 | 1.5 | 12540 ± 2580 |
Data are presented as mean ± standard deviation.
In mouse urine collected 0-12 hours after this compound administration (20 mg/kg), the excretion of unchanged this compound and its metabolites as a percentage of the dose is as follows:[1][2][3]
| Compound | % of Dose Excreted in Urine (0-12h) |
| Unchanged this compound | 0.3 - 0.4% |
| Arecaidine | 7.1 - 13.1% |
| This compound N-oxide | 7.4 - 19.0% |
| N-methylnipecotic acid | 13.5 - 30.3% |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound and its metabolites in rodent models.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound and its major metabolites in rodent models. The use of a validated LC-MS/MS method ensures high sensitivity, specificity, and accuracy, which are essential for pharmacokinetic and toxicological studies. The provided data and workflow serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Adherence to proper sample collection and preparation techniques, particularly the stabilization of this compound in plasma, is critical for obtaining reliable and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids this compound and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Systemic effect of this compound on the gastrointestinal system in oral submucous fibrosis affected wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of this compound and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometric assay for determination of unstable this compound in rat plasma and its application [agris.fao.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Simultaneous determination of five constituents of areca nut extract in rat plasma using UPLC-MS/MS and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
application of arecoline in animal models for oral carcinogenesis studies
Application Notes: Arecoline in Animal Models for Oral Carcinogenesis
Introduction
This compound, the primary alkaloid found in the areca nut, is a significant etiological factor in the development of oral squamous cell carcinoma (OSCC) and oral submucous fibrosis (OSF).[1] While epidemiological evidence strongly links areca nut chewing to oral cancer, animal studies are crucial for elucidating the specific molecular mechanisms of this compound-induced carcinogenesis. In vivo experiments have shown that this compound often acts as a tumor promoter or co-carcinogen, enhancing the effects of other carcinogens, rather than being a potent standalone carcinogen.[2][3] Consequently, robust animal models typically involve the co-administration of this compound with a primary carcinogen, such as 4-nitroquinoline 1-oxide (4-NQO), to effectively mimic the multi-stage process of human oral tumorigenesis.[4][5]
These application notes provide a detailed overview of the use of this compound in animal models for oral carcinogenesis studies, including key signaling pathways, quantitative data from representative studies, and detailed experimental protocols for researchers.
Key Mechanisms and Signaling Pathways
This compound drives oral carcinogenesis through a multifaceted mechanism involving the induction of oxidative stress, inflammation, epithelial-mesenchymal transition (EMT), and fibrosis.
-
Reactive Oxygen Species (ROS) and Inflammation: this compound treatment triggers the generation of ROS, which acts as a molecular signal to initiate pro-inflammatory pathways.[4][6] This leads to the upregulation of cytokines and mediators such as NF-κB, COX-2, IL-6, and TGF-β, creating a chronic inflammatory microenvironment conducive to tumor progression.[4][7]
-
Epithelial-Mesenchymal Transition (EMT) and Invasion: this compound promotes EMT, a process where epithelial cells acquire migratory and invasive properties.[1] This is mediated by the activation of signaling pathways including PI3K, p38 MAPK, and Erk1/2, which in turn increase the activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 and suppress their inhibitors (TIMPs).[4][6] Key transcription factors such as Twist, Slug, and Snail are also implicated.[4][7]
-
Fibrosis and Cell Proliferation: this compound stimulates fibroblasts to increase collagen deposition, a hallmark of the pre-cancerous condition OSF.[1] The TGF-β signaling pathway is a key player in this fibrotic process.[1] Furthermore, this compound can dysregulate the cell cycle, with some studies reporting G1/S phase arrest while others show increased proliferation, likely depending on the concentration and cell type.[1][4]
Visualizing Molecular Pathways
Animal Models and Quantitative Data
The most effective and widely cited animal model for studying this compound's role in oral cancer is the co-carcinogenesis model, primarily using C57BL/6 mice.[2][5] In this model, the carcinogen 4-NQO is used as an initiator, while this compound acts as a promoter, significantly accelerating and increasing tumor incidence.[3][8] Studies consistently show that this compound alone has limited to no carcinogenicity in these models, highlighting its role as a co-factor.[2][3][5]
Table 1: Summary of Quantitative Data from a Co-Carcinogenesis Mouse Model Data synthesized from Chang et al., 2010.[3][5][8]
| Treatment Group | Animal Model | Duration | Tongue Tumor Incidence | Pathological Findings |
| Control | C57BL/6JNarl Mice | 28 Weeks | 0% | Normal epithelium |
| This compound alone (500 µg/mL in drinking water) | C57BL/6JNarl Mice | 28 Weeks | 0% | Normal epithelium |
| 4-NQO alone (200 µg/mL in drinking water) | C57BL/6JNarl Mice | 28 Weeks | 57% | Hyperplasia, papilloma, dysplasia, carcinoma |
| 4-NQO + this compound (200 µg/mL + 500 µg/mL) | C57BL/6JNarl Mice | 28 Weeks | 100% | Severe hyperplasia, dysplasia, and invasive carcinoma |
Detailed Experimental Protocols
Protocol 1: 4-NQO and this compound Co-treatment Model for Oral Tumorigenesis in Mice
Objective: To induce oral squamous cell carcinoma in mice to study the promoting effects of this compound on tumorigenesis.
Materials:
-
Animals: 6-week-old male C57BL/6JNarl mice.
-
Reagents: 4-nitroquinoline 1-oxide (4-NQO), this compound hydrobromide, Propylene glycol, Sterile drinking water.
-
Equipment: Animal housing with controlled environment (12h light/dark cycle, 22±2°C), calibrated scale, water bottles, standard rodent chow.
Procedure:
-
Acclimatization: House mice in a controlled environment for one week prior to the experiment with free access to standard chow and water.
-
Carcinogen Preparation:
-
4-NQO Stock (e.g., 20 mg/mL): Dissolve 4-NQO powder in propylene glycol. Store protected from light at 4°C.
-
This compound Stock (e.g., 50 mg/mL): Dissolve this compound hydrobromide in sterile water. Store at 4°C.
-
Working Solutions: Prepare fresh drinking water solutions twice weekly. For the treatment group, add 4-NQO stock and this compound stock to the drinking water to achieve final concentrations of 200 µg/mL and 500 µg/mL, respectively.[5][8] Prepare solutions for control and single-agent groups similarly.
-
-
Grouping and Administration:
-
Randomly assign mice to four groups: (1) Control (plain drinking water), (2) this compound only, (3) 4-NQO only, (4) 4-NQO + this compound.
-
Administer the respective drinking water solutions for a period of 8 to 16 weeks. Following this induction period, switch all groups back to plain drinking water.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of distress.
-
Record body weight and water consumption weekly to monitor health and calculate carcinogen intake.
-
-
Termination and Tissue Collection:
-
At the end of the experimental period (e.g., 28 weeks), euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[2][3]
-
Perform a gross examination of the oral cavity, tongue, and esophagus for any visible lesions or tumors.
-
Carefully excise the tongue and esophagus.
-
Endpoint Analysis:
-
Histopathology: Fix tissues in 10% neutral buffered formalin for 24 hours, process through graded alcohols and xylene, and embed in paraffin. Section the tissues at 4-5 µm and stain with Hematoxylin and Eosin (H&E) to evaluate for pathological changes such as hyperplasia, dysplasia, and carcinoma.[5]
Protocol 2: Immunohistochemical (IHC) Analysis of Tumor Markers
Objective: To detect the expression of specific protein markers (e.g., Hsp27, αB-crystallin) in this compound-induced oral tumor tissues.[5][8]
Materials:
-
Samples: Paraffin-embedded tissue sections from Protocol 1.
-
Reagents: Xylene, ethanol series (100%, 95%, 70%), deionized water, citrate buffer (pH 6.0) for antigen retrieval, 3% hydrogen peroxide, blocking serum (e.g., normal goat serum), primary antibodies (e.g., anti-Hsp27, anti-αB-crystallin), biotinylated secondary antibody, streptavidin-horseradish peroxidase (HRP) complex, DAB substrate kit, hematoxylin counterstain.
-
Equipment: Microscope, slide staining jars, humidified chamber.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded ethanol series (100% to 70%, 2 min each), and finally rinse in deionized water.
-
Antigen Retrieval: Immerse slides in pre-heated citrate buffer (pH 6.0) and heat in a microwave or water bath at 95-100°C for 15-20 minutes. Allow to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Apply a blocking serum for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse with PBS and apply the biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Rinse with PBS and apply the streptavidin-HRP complex for 30-60 minutes. Rinse again and apply the DAB substrate solution until a brown color develops.
-
Counterstaining: Rinse with water and counterstain with hematoxylin for 30-60 seconds.
-
Dehydration and Mounting: "Blue" the sections in running tap water. Dehydrate through a graded ethanol series and clear in xylene. Mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of the protein expression.
Experimental Workflow Visualization
The entire process, from animal preparation to final data analysis, can be visualized as a logical workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Multifaceted Mechanisms of Areca Nuts in Oral Carcinogenesis: the Molecular Pathology from Precancerous Condition to Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multifaceted Mechanisms of Areca Nuts in Oral Carcinogenesis: the Molecular Pathology from Precancerous Condition to Malignant Transformation [jcancer.org]
- 7. Molecular mechanisms of this compound-induced oral cancer: a network toxicology and molecular docking techniques integrated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-treating with this compound and 4-nitroquinoline 1-oxide to establish a mouse model mimicking oral tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Arecoline in Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for using arecoline, a natural alkaloid from the areca nut, as a pharmacological tool to investigate cholinergic systems. This compound's activity as a non-selective agonist for both muscarinic and nicotinic acetylcholine receptors makes it a valuable, albeit complex, tool for probing the function and dysfunction of these critical neural pathways.
Mechanism of Action
This compound is structurally similar to acetylcholine and acts as a direct agonist at cholinergic receptors. Its primary mechanism involves binding to and activating both major types of acetylcholine receptors:
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate slower, modulatory responses in the central and peripheral nervous systems. This compound shows a strong affinity for M1, M2, M3, and M4 subtypes.[1] Activation of these receptors can lead to diverse downstream effects, including inhibition of adenylyl cyclase, breakdown of phosphoinositides, and modulation of potassium channels.[2]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission. This compound is a partial agonist at several nAChR subtypes, including the α4β2 and α6β3 subtypes associated with addiction, and acts as a silent agonist at α7 nAChRs.[3][4][5][6]
The dual action of this compound allows for the broad stimulation of the cholinergic system, mimicking widespread acetylcholine release. However, this lack of selectivity is a critical consideration in experimental design and data interpretation.
Quantitative Pharmacological Data
The following table summarizes key quantitative parameters for this compound at various cholinergic receptor subtypes. These values are essential for determining appropriate concentrations for in vitro and in vivo experiments. Note that values can vary depending on the experimental system (e.g., cell line, tissue preparation).
| Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |
| Nicotinic (nAChR) | ||||
| α7 (with PNU-120596) | Oocyte Expression | EC₅₀ (Peak Current) | 60 ± 7 | [3][7] |
| α7 (with PNU-120596) | Oocyte Expression | EC₅₀ (Net Charge) | 93 ± 2 | [3][7] |
| α7 | Oocyte Expression | IC₅₀ (vs. 60 µM ACh) | > 1000 | [3][7] |
| Muscarinic (mAChR) | ||||
| M2 | Intracellular Recording | Dissociation Constant (Kᴅ) | 0.0142 ± 0.0012 | [8] |
Data for muscarinic receptor binding affinities (Ki) are less consistently reported for this compound itself, as it is often used as a reference compound. Researchers should consult specific literature for the tissue or cell line under investigation.
Application Notes & Experimental Protocols
This compound can be applied in a variety of experimental paradigms to probe cholinergic function.
Application 1: In Vitro Characterization of Cholinergic Pathways
In vitro models allow for the detailed study of this compound's effects at the cellular and molecular level, free from the complexities of a whole-organism system. Common applications include validating receptor expression, studying downstream signaling, and screening for antagonists.
Protocol 1: Calcium Mobilization Assay for M1/M3/M5 Receptor Activation
This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors by this compound.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound hydrobromide stock solution (10 mM in sterile water).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection port.
Procedure:
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation with Fluo-4 AM at 37°C).
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye. Add a final volume of 100 µL of assay buffer to each well.
-
Baseline Reading: Place the plate in the fluorescence reader and record the baseline fluorescence for 1-2 minutes.
-
This compound Injection: Using the instrument's injector, add various concentrations of this compound (prepared in assay buffer) to the wells. A typical final concentration range would be 1 nM to 100 µM.
-
Signal Measurement: Immediately after injection, continuously record the fluorescence signal for 3-5 minutes to capture the peak response.
-
Data Analysis: For each concentration, calculate the peak fluorescence response relative to the baseline. Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression.
Application 2: In Vivo Investigation of Cholinergic Systems
In vivo studies are crucial for understanding how this compound affects complex physiological processes like cognition, memory, and anxiety, and for monitoring neurotransmitter dynamics in real-time.
Protocol 2: In Vivo Microdialysis for Acetylcholine Release
This protocol allows for the sampling of extracellular acetylcholine from a specific brain region in a freely moving animal following systemic or local administration of this compound. Microdialysis is a powerful technique for studying neurotransmitter dynamics.[9]
Materials:
-
Adult rat or mouse.
-
Stereotaxic apparatus.
-
Microdialysis probe (sized for the target brain region).
-
Surgical tools, anesthetic, and analgesics.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for injection (e.g., 0.1-2.0 mg/kg, i.p.).
-
Analytical system for acetylcholine quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and collect baseline samples for at least 1-2 hours, collecting dialysate every 10-20 minutes.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate fractions for 2-3 hours post-injection to monitor changes in acetylcholine levels.
-
Analysis: Quantify the acetylcholine concentration in each dialysate sample using a highly sensitive analytical method like HPLC-ECD.
-
Data Analysis: Express post-injection acetylcholine levels as a percentage change from the stable baseline average.
Protocol 3: Conditioned Place Preference (CPP) for Addictive Properties
This behavioral paradigm is used to assess the rewarding or aversive properties of a drug. Studies show this compound can induce a CPP response in mice.[4][5]
Materials:
-
CPP apparatus (typically a two-chamber box with distinct visual and tactile cues).
-
Adult mice.
-
This compound solution for injection (e.g., 0.1 mg/kg, i.p.).[4][5]
-
Saline solution (control).
Procedure:
-
Pre-Test (Day 1): Place the mouse in the central compartment and allow it to freely explore both chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference. Animals with a strong unconditioned preference for one side are often excluded.
-
Conditioning Phase (Days 2-7):
-
Drug Pairing: On alternating days, administer this compound and immediately confine the mouse to one of the chambers (e.g., the initially non-preferred one) for 30 minutes.
-
Saline Pairing: On the other days, administer saline and confine the mouse to the opposite chamber for 30 minutes.
-
-
Post-Test (Day 8): As in the pre-test, place the mouse in the central compartment and allow it to freely explore both chambers for 15-20 minutes without any injection. Record the time spent in each chamber.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-test and pre-test. A significant increase in time indicates a rewarding effect (conditioned place preference).
Considerations and Limitations
-
Dose-Response: this compound can exhibit biphasic or dose-dependent effects.[10][11] A low dose may promote cell proliferation, while a high dose can be cytotoxic.[11] Thorough dose-response studies are essential for any new experimental model.
-
Selectivity: this compound is non-selective and will activate multiple muscarinic and nicotinic receptor subtypes simultaneously.[2][12] To isolate the effects of a specific receptor subtype, it should be used in combination with selective antagonists or in knockout animal models.
-
Metabolism: this compound is metabolized in the body, primarily into arecaidine, which has its own pharmacological profile, including GABA reuptake inhibition.[12] This can confound the interpretation of in vivo results.
-
Toxicity: Chronic or high-dose administration of this compound is associated with toxicity and carcinogenesis, particularly in the oral mucosa.[13][14][15] Appropriate safety precautions and ethical considerations are paramount.
By carefully considering these factors and employing the detailed protocols provided, researchers can effectively use this compound as a powerful pharmacological tool to elucidate the complex roles of the cholinergic system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 4. Frontiers | Modulation of neural activity and gene expression by this compound [frontiersin.org]
- 5. Modulation of neural activity and gene expression by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biphasic dose-response curves to this compound in rat atria-mediation by a single promiscuous receptor or two receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-dose this compound regulates distinct core signaling pathways in oral submucous fibrosis and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. A Critical Interpretive Synthesis of the Role of this compound in Oral Carcinogenesis: Is the Local Cholinergic Axis a Missing Link in Disease Pathophysiology? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Protocol for Salivary Arecoline Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecoline, a major alkaloid found in the areca nut, is of significant interest in various research fields due to its psychoactive properties and its association with oral carcinogenesis.[1] Accurate and reliable quantification of this compound in biological matrices such as saliva is crucial for pharmacokinetic studies, toxicological assessments, and in the development of therapeutic agents. This application note provides a detailed high-performance liquid chromatography (HPLC) protocol for the analysis of this compound in human saliva. The method is sensitive, specific, and reproducible, making it suitable for a wide range of research and drug development applications.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis of this compound in saliva.
Materials and Reagents
-
This compound hydrochloride (or hydrobromide) standard (Sigma-Aldrich)
-
Niacin or Arecaidine (internal standard) (Sigma-Aldrich)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chloroform (HPLC grade)
-
Isopropanol (HPLC grade)
-
Phosphate buffer components (e.g., sodium hydrogen phosphate)
-
Ammonium formate
-
Ammonium chloride
-
Hexane
-
Isoamyl alcohol
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
pH meter
-
Liquid nitrogen for snap freezing
Saliva Sample Collection and Preparation
-
Sample Collection : Collect unstimulated whole saliva by having the subject spit into a graduated tube for a period of 5 minutes.[2] For time-course studies, collect saliva at specified intervals (e.g., before, during, and after areca nut chewing).[2][3]
-
Centrifugation : Centrifuge the collected saliva samples at 402 x g (approximately 3000 rpm) to pellet any particulate matter.[2]
-
Storage : Decant the supernatant into fresh tubes, snap freeze in liquid nitrogen, and store at -20°C until analysis.[2]
-
Liquid-Liquid Extraction :
-
To a 50 µL aliquot of the saliva sample, add 10 µL of the internal standard working solution (e.g., 500 ng/mL niacin).[2]
-
Dilute the sample with 50 µL of 0.1 M phosphate buffer to achieve a pH of 7.4.[2]
-
Add 2.5 mL of a chloroform/isopropanol mixture (95:5, v/v) to the sample.[2]
-
Adjust the pH to 9.5 by adding 100 µL of ammonium chloride to facilitate the extraction of this compound into the organic phase.[2]
-
Alternatively, an extraction can be performed using hexane-isoamyl alcohol (1%).[1]
-
Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic layers.
-
-
Sample Reconstitution :
Chromatographic Conditions
Two primary methods are presented, one utilizing UV detection and the other employing the more sensitive mass spectrometry detection.
Method 1: HPLC with UV Detection
-
Column : Inertsil® ODS-3 (C18), 250 mm x 4.6 mm, 5 µm particle size.[4][5][6]
-
Mobile Phase : An isocratic mixture of acetonitrile and phosphate buffer (pH 5.9) in a ratio of 88:12 (v/v).[4][5][6]
-
Detection Wavelength : 254 nm.[4][5][6] An alternative optimal wavelength is 215 nm.[1]
-
Injection Volume : 20 µL.
-
Retention Time : Approximately 5.0 minutes for this compound.[4][5][6]
Method 2: HPLC with Mass Spectrometry (LC-MS/MS) Detection
-
Column : X-terra C8, 50 mm x 4.6 mm.[2]
-
Mobile Phase : An isocratic elution with 50 mM ammonium formate (pH 5.0) and acetonitrile in a ratio of 10:90.[2]
-
Flow Rate : 0.5 mL/min.[2]
-
Column Temperature : 40 °C.[2]
-
Autosampler Temperature : 4 °C.[2]
-
Detection : Electrospray ionization MS/MS in positive ion mode using multiple reaction monitoring.[2]
-
Retention Time : Approximately 1.64 minutes for this compound.[2]
Data Presentation
The following table summarizes the quantitative data from various validated HPLC methods for this compound analysis. This allows for a clear comparison of the performance characteristics of different methodologies.
| Parameter | HPLC-UV[4][6] | HPLC-MS/MS[7] | LC-MS/MS[3] |
| Linearity Range | 10 - 200 µg/mL | 0.001 - 1.00 µg/mL | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | Not Specified |
| Limit of Detection (LOD) | 2.86 µg/mL | 0.001 µg/mL (in urine) | Not Specified |
| Limit of Quantification (LOQ) | 8.69 µg/mL | 0.001 µg/mL (in urine) | 1.25 ng/mL |
| Precision (RSD) | 0.42 - 1.15 % (Inter-day) | < 10 % | < 13.6 % (Inter-day) |
| Accuracy (% Recovery) | 103.23 ± 5.76 % | 86.5 - 90.7 % | 78.3 - 115.6 % |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound in saliva samples using HPLC.
Caption: Workflow for Salivary this compound Analysis by HPLC.
References
- 1. High-performance liquid chromatographic determination of this compound in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of salivary this compound in areca nut chewers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. thaiscience.info [thaiscience.info]
- 5. A Simple and Rapid HPLC Technique for Determination of this compound in Areca Nut (Areca catechu L.) Extract | Walailak Journal of Science and Technology (WJST) [wjst.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of this compound (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized Arecoline Administration for Anti-Fatigue Research in Murine Models
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction:
Arecoline, a primary psychoactive alkaloid found in the areca nut, has garnered scientific interest for its potential pharmacological effects, including its impact on the central nervous system. Recent studies have explored its anti-fatigue properties, suggesting a potential therapeutic application. This document provides a standardized protocol for the administration of this compound in mice to investigate its anti-fatigue effects, based on established research. The methodologies outlined below are intended to ensure reproducibility and comparability of data across different studies.
This compound's anti-fatigue mechanism appears to be multifactorial, involving the enhancement of glucose and lipid metabolism, reduction of oxidative stress, inhibition of neuroinflammatory responses, and regulation of neurotransmitter levels.[1][2][3] A key signaling pathway implicated in these effects is the Keap1/Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[1][2][3]
Disclaimer: this compound is a substance with known psychoactive and potentially addictive properties.[4] The International Agency for Research on Cancer (IARC) has classified areca nut as a Group 1 carcinogen and this compound as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[4] Therefore, appropriate safety precautions and ethical considerations are paramount when handling this compound in a research setting.
Experimental Protocols
Animal Model and Housing
-
Species and Strain: Male C57BL/6 mice are a commonly used strain for this type of research.[2][3][5]
-
Age and Weight: Mice should be approximately 6-8 weeks old with a weight range of 18-22g at the start of the experiment.[5]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the commencement of the study. This includes standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Fatigue Induction Model: Sleep Deprivation
A sleep deprivation (SD) model is an effective method to induce a state of central fatigue in mice.[2][3]
-
Method: The modified multiple platform method is a widely used technique. Mice are placed in a cage with multiple small platforms surrounded by water. When the mice enter REM sleep, muscle atonia causes them to fall into the water, thus inducing sleep deprivation.
-
Duration: A 28-day period of continuous sleep deprivation has been shown to be effective in establishing a fatigue model.[2][3]
This compound Administration
-
Preparation: this compound (hydrochloride or hydrobromide salt) should be dissolved in distilled water.
-
Route of Administration: Intragastric (oral gavage) administration is a standardized and effective route.[1]
-
Dosage: Based on dose-response studies, the following dosages are recommended:
-
Frequency and Duration: this compound should be administered once daily for the entire 28-day duration of the fatigue induction period.[1][2][3]
-
Control Groups:
Experimental Workflow
Caption: Workflow for this compound Anti-Fatigue Study in Mice.
Assessment of Anti-Fatigue Effects
Behavioral and biochemical assessments should be conducted at the end of the 28-day treatment period.
-
Forelimb Grip Strength Test: This test measures muscle strength and fatigue. A grip strength meter is used to record the peak force exerted by the mouse.
-
Rotarod Test: This test assesses motor coordination and endurance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Weight-Bearing Forced Swimming Test: This is a classic test for evaluating endurance. A lead wire corresponding to 5% of the mouse's body weight is attached to the tail, and the total swimming time until exhaustion is measured.[3]
-
Serum Parameters: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure levels of:
-
Creatine Kinase (CK)
-
Blood Urea Nitrogen (BUN)
-
Lactate Dehydrogenase (LDH)
-
Triglycerides (TG)
-
Cholesterol (CHO)[2]
-
-
Tissue Glycogen Levels: Liver and gastrocnemius muscle tissues should be analyzed for glycogen content to assess energy storage.[1]
-
Oxidative Stress Markers: The gastrocnemius muscle can be homogenized to measure:
-
Malondialdehyde (MDA) levels (an indicator of lipid peroxidation)
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) activities (antioxidant enzymes)[2]
-
-
Neurotransmitter Levels: Hippocampal tissue can be analyzed for levels of neurotransmitters such as 5-HT, DA, NE, GABA, and Ach.[5]
-
Western Blot Analysis: To investigate the underlying molecular mechanism, Western blotting can be performed on brain or muscle tissue to quantify the protein expression levels of Keap1, Nrf2, HO-1, NQO1, and p62.[1][2][3]
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison between the different treatment groups.
Table 1: Effects of this compound on Behavioral Tests in Sleep-Deprived Mice
| Group | Grip Strength (N) | Rotarod Latency (s) | Weight-Bearing Swimming Time (s) |
| Control | |||
| Model (SD) | |||
| Positive Control | |||
| This compound (10 mg/kg) | |||
| This compound (20 mg/kg) | |||
| This compound (40 mg/kg) |
Table 2: Effects of this compound on Serum Biochemical Parameters in Sleep-Deprived Mice
| Group | CK (U/L) | BUN (mmol/L) | LDH (U/L) | TG (mmol/L) | CHO (mmol/L) |
| Control | |||||
| Model (SD) | |||||
| Positive Control | |||||
| This compound (10 mg/kg) | |||||
| This compound (20 mg/kg) | |||||
| This compound (40 mg/kg) |
Table 3: Effects of this compound on Oxidative Stress Markers in the Gastrocnemius Muscle of Sleep-Deprived Mice
| Group | MDA (nmol/mgprot) | SOD (U/mgprot) | CAT (U/mgprot) | GSH-Px (U/mgprot) |
| Control | ||||
| Model (SD) | ||||
| Positive Control | ||||
| This compound (10 mg/kg) | ||||
| This compound (20 mg/kg) | ||||
| This compound (40 mg/kg) |
Signaling Pathway
The proposed mechanism of this compound's anti-fatigue effect involves the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Oxidative stress, potentially mitigated by this compound, allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like HO-1 and NQO1.
Caption: Proposed Keap1/Nrf2/HO-1 Signaling Pathway of this compound.
References
- 1. Research on the Anti-Fatigue Effects and Mechanisms of this compound in Sleep-Deprived Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Research on the Anti-Fatigue Effects and Mechanisms of this compound in Sleep-Deprived Mice [mdpi.com]
Troubleshooting & Optimization
overcoming challenges in arecoline extraction and purification from areca nuts
Technical Support Center: Arecoline Extraction and Purification
Welcome to the technical support center for this compound extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound from areca nuts.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in extracting this compound from areca nuts?
A1: The primary challenges in this compound extraction include:
-
Co-extraction of other alkaloids: Areca nuts contain several other alkaloids, such as arecaidine, guvacine, and guvacoline, which have similar chemical properties to this compound, making selective extraction difficult.[1][2]
-
Presence of pigments and tannins: The nut is rich in polyphenols and tannins, which are often co-extracted with this compound, leading to impure extracts.[3][4]
-
This compound instability: this compound is an oily liquid and can be sensitive to pH and temperature, potentially leading to degradation during extraction.[5][6]
-
Low extraction efficiency: Traditional extraction methods can result in low yields of this compound.[2]
-
Matrix effects: The complex matrix of the areca nut can interfere with both extraction and subsequent analytical quantification.[7]
Q2: Which extraction method offers the highest yield for this compound?
A2: The choice of extraction method significantly impacts the yield of this compound. While various methods are employed, supercritical CO2 extraction and optimized solvent extraction methods have shown high efficiency.[8][9] Steam distillation is another effective method, with reported recoveries as high as 96%.[10] The optimal method will depend on the available equipment, scale of extraction, and desired purity of the final product.
Q3: How can I minimize the co-extraction of other alkaloids and impurities?
A3: To minimize the co-extraction of impurities, a multi-step extraction and purification strategy is recommended. This often involves an initial crude extraction followed by one or more purification steps. Acid-base extraction (liquid-liquid extraction) is a classic and effective method for separating alkaloids from neutral and acidic impurities.[11][12] Further purification can be achieved using chromatographic techniques.[13]
Q4: What is the importance of pH control during extraction?
A4: pH control is critical during the extraction of alkaloids like this compound. This compound is a basic compound.[5]
-
In an alkaline solution , this compound exists in its free base form, which is more soluble in organic solvents. This principle is utilized in methods like the Stas-Otto method, where the plant material is first made alkaline to free the alkaloids before extracting with an organic solvent.[12][14]
-
In an acidic solution , this compound forms a salt, which is more soluble in aqueous solutions. This allows for the separation of this compound from non-basic, organic-soluble impurities.[15] Careful manipulation of pH between acidic and basic conditions allows for the selective separation of this compound from other components of the extract.
Q5: What analytical methods are suitable for quantifying this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used, sensitive, and selective method for the quantification of this compound.[7][16] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for this compound analysis.[17][18]
Troubleshooting Guides
Low this compound Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in initial extract | Incomplete cell lysis of the areca nut material. | Ensure the areca nut is finely powdered (e.g., 30-mesh) to increase the surface area for solvent penetration.[10] |
| Inefficient solvent penetration. | Consider pre-treatment of the areca nut powder, such as soaking.[8] For Soxhlet extraction, ensure an adequate number of extraction cycles. | |
| Suboptimal solvent choice. | Different solvents exhibit varying efficiencies. Dichloromethane and methanol are commonly used.[19] Supercritical CO2 is another option.[8] Experiment with different solvents to find the best one for your setup. | |
| This compound degradation. | Avoid excessive heat and prolonged exposure to strong acids or bases, which can hydrolyze the ester group of this compound.[6] | |
| Loss of this compound during acid-base purification | Incorrect pH adjustment. | Use a calibrated pH meter to ensure the pH is sufficiently alkaline (typically pH 8-9) to convert this compound salt to its free base for extraction into the organic phase.[7][14] Conversely, ensure the pH is acidic enough (typically pH 3-5) to protonate this compound for extraction into the aqueous phase.[13] |
| Emulsion formation during liquid-liquid extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective. | |
| Incomplete extraction from the aqueous/organic phase. | Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three to five extractions are typically recommended. |
Impure this compound Extract
| Symptom | Possible Cause | Suggested Solution |
| Colored extract (brown or dark) | Co-extraction of pigments and tannins. | Incorporate a purification step using activated charcoal or a resin like macroporous resin to adsorb pigments.[13] An acid-base partitioning step can also help remove these impurities. |
| Presence of other alkaloids in the final product | Similar solubility of other areca alkaloids. | Employ chromatographic techniques for purification. High-speed counter-current chromatography or column chromatography with a suitable stationary and mobile phase can separate this compound from other alkaloids.[13] |
| Oily residue after solvent evaporation | Co-extraction of fats and oils from the areca nut. | A preliminary defatting step using a non-polar solvent like hexane can remove lipids before the main alkaloid extraction. |
Experimental Protocols
General Acid-Base Extraction Protocol for this compound
This protocol is a generalized procedure based on common alkaloid extraction principles.
-
Alkalinization and Extraction:
-
Acidification:
-
Extract the combined organic phase with a dilute acid solution (e.g., 2M sulfuric acid or 3% hydrochloric acid).[19][20] this compound will move into the aqueous phase as a salt.
-
Repeat the acid extraction on the organic phase to ensure complete transfer of this compound.
-
Combine the acidic aqueous extracts.
-
-
Basification and Final Extraction:
-
Adjust the pH of the combined aqueous extracts to alkaline (pH 8-9) with a base like sodium hydroxide or ammonium hydroxide.[7]
-
Extract the this compound free base from the aqueous solution using an organic solvent (e.g., dichloromethane).[19]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure to obtain the crude this compound extract.[19]
-
HPLC Conditions for this compound Quantification
The following are example HPLC conditions that have been used for this compound analysis.
| Parameter | Condition 1 [7][16] | Condition 2 [1] |
| Column | C18 reverse-phase (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., Zorbax SB C18, 150 x 0.5 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 5.9) (88:12 v/v) | Gradient of Water with 0.1% formic acid (A) and Methanol with 0.1% formic acid (B) |
| Flow Rate | 1.0 mL/min | 15 µL/min |
| Detection | UV at 254 nm | Tandem Mass Spectrometry (MS/MS) |
| Column Temp. | 25 °C | Not specified |
| Retention Time | ~5.0 min | Varies with gradient |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for acid-base extraction and purification of this compound.
Troubleshooting Decision Tree for Low this compound Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Variation in this compound Content of Arecanuts Collected from Different Parts of Karnataka – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Separation of polyphenols and this compound from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols. | Semantic Scholar [semanticscholar.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - this compound extraction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
- 10. organic chemistry - Process of this compound Extraction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 12. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 13. CN101967119A - Method for purifying this compound - Google Patents [patents.google.com]
- 14. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 15. jocpr.com [jocpr.com]
- 16. thaiscience.info [thaiscience.info]
- 17. CN112999295B - Method for extracting areca alkaloid - Google Patents [patents.google.com]
- 18. smj.sma.org.sg [smj.sma.org.sg]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Arecoline In Vivo Dose-Response Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists conducting in vivo experiments with arecoline. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on dose-response optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which salt form should I use for my in vivo experiments?
A1: this compound is the primary psychoactive alkaloid found in the areca (betel) nut.[1][2] It acts as a non-selective partial agonist of muscarinic and nicotinic acetylcholine receptors.[1] For research purposes, this compound is commonly available as a salt, such as this compound hydrobromide (HBr) or this compound hydrochloride (HCl).[3] Both forms are soluble in water and can be used for in vivo studies.[3][4] The choice between them often depends on availability and the specific requirements of the experimental protocol. This compound hydrobromide is frequently cited in the literature for in vivo experiments.[5][6]
Q2: What are the typical routes of administration for this compound in animal models?
A2: The most common routes of administration for this compound in in vivo studies are intraperitoneal (i.p.) injection and oral gavage (p.o.).[7] Intraperitoneal injection allows for rapid absorption and systemic distribution.[3][5] Oral administration mimics the natural route of exposure in humans who chew betel nuts.[7] The choice of administration route will depend on the specific research question and the desired pharmacokinetic profile.
Q3: How should I prepare this compound solutions for in vivo administration?
A3: this compound hydrobromide and hydrochloride are soluble in water.[3][4] For in vivo experiments, sterile, pyrogen-free normal saline (0.9% NaCl) is a commonly used vehicle.[5] It is recommended to prepare fresh solutions on the day of the experiment to ensure stability and prevent degradation. The solution should be filtered through a 0.22 µm syringe filter before administration to ensure sterility, especially for injection routes.
Q4: What are the known toxic effects of this compound in animals?
A4: this compound exhibits a range of toxic effects in a dose-dependent manner.[4][8] These include neurotoxicity, cardiotoxicity, hepatotoxicity, and genotoxicity.[2][4][5] High doses of this compound can lead to adverse effects such as tremors, seizures, bradycardia, and hypotension.[1] Chronic administration has been associated with the development of oral submucous fibrosis and oral squamous cell carcinoma in animal models.[2][9] It is also reported to be toxic to the testes and liver through the generation of reactive oxygen species (ROS).[1][2]
Troubleshooting Guide
Q: My animals are showing signs of excessive stress or toxicity (e.g., seizures, lethargy, high mortality) even at what I considered a low dose. What could be the cause and how can I address it?
A:
-
Potential Cause 1: Dose Calculation Error. Double-check your dose calculations, including the molecular weight conversion if you are using a salt form of this compound (e.g., this compound HBr). Ensure the final concentration and injection volume are correct for the animal's body weight.
-
Potential Cause 2: Rapid Administration. For intravenous or intraperitoneal injections, administering the solution too quickly can lead to a rapid peak in plasma concentration, causing acute toxicity. Try administering the dose more slowly.
-
Potential Cause 3: Animal Strain/Species Sensitivity. Different strains and species of animals can have varying sensitivities to this compound. The reported LD50 and toxic doses can differ between mice, rats, and other species.[1][2] It may be necessary to conduct a pilot study with a small number of animals to determine the optimal dose range for your specific animal model.
-
Solution: Start with a lower dose range based on literature for your specific animal model and gradually increase the dose while closely monitoring the animals for any adverse effects. If toxicity is still observed, consider an alternative route of administration, such as oral gavage, which may result in a slower absorption rate.
Q: I am observing high variability in my experimental results between animals in the same treatment group. What are the possible reasons and solutions?
A:
-
Potential Cause 1: Inconsistent Administration. Ensure that the administration of this compound is consistent for all animals. For oral gavage, improper technique can lead to the solution being deposited in the esophagus instead of the stomach, affecting absorption. For injections, ensure the injection site and depth are consistent.
-
Potential Cause 2: Animal Handling Stress. Stress from handling can influence various physiological parameters and may affect the animal's response to this compound. Handle all animals consistently and allow for an acclimatization period before the experiment.
-
Potential Cause 3: this compound Solution Instability. If the this compound solution is not prepared fresh, it may degrade, leading to inconsistent dosing. Always prepare solutions fresh on the day of use.
-
Solution: Standardize all experimental procedures, including animal handling, dosing techniques, and the timing of measurements. Ensure all personnel involved in the experiment are properly trained. Consider using a larger sample size to account for biological variability.
Q: I am having difficulty dissolving this compound for my stock solution.
A:
-
Potential Cause: While this compound salts are generally water-soluble, high concentrations may be more difficult to dissolve.[4]
-
Solution: Gently warm the solution and use a vortex mixer to aid in dissolution. Ensure you are using the appropriate solvent (e.g., sterile water or saline). For this compound hydrobromide, the solubility in PBS (pH 7.2) is approximately 10 mg/ml.[10]
Data Presentation: this compound Dose-Response in In Vivo Models
Table 1: Summary of this compound Doses and Effects in Rodent Models
| Animal Model | Dose | Route of Administration | Duration | Observed Effects | Reference |
| Male Wistar Rats | 5 mg/kg/day (low dose) | Intraperitoneal | 3 weeks | Protective against acute alcoholism-induced myocardial damage. | [4][11] |
| Male Wistar Rats | 50 mg/kg/day (high dose) | Intraperitoneal | 3 weeks | Induced cardiac fibrosis through collagen accumulation. | [4][11] |
| Mice | 20 mg/kg | Intraperitoneal | 30 days | Induced DNA damage in bone marrow cells, hepatotoxicity, and mild nephrotoxicity. | [5] |
| Mice | 100 mg/kg | Subcutaneous | Single dose | LD50 (Lethal Dose, 50%) | [1] |
| Dogs | 5 mg/kg | Not specified | Single dose | Minimum Lethal Dose | [2] |
| Horses | 1.4 mg/kg | Not specified | Single dose | Minimum Lethal Dose | [2] |
| Pregnant Swiss Albino Mice | 20, 40, 80 mg/kg | Not specified | Single dose on day 17 of gestation | Dose-dependent increase in micronucleated polychromatic erythrocytes in fetal blood. | [12] |
| Rats | 0.2 mg/kg | Intravenous | Single dose | Induced an excitatory response in ventral tegmental area dopaminergic neurons. | [13] |
Experimental Protocols
Protocol: Intraperitoneal Administration of this compound in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Preparation:
-
Weigh the required amount of this compound hydrobromide (CAS No. 300-08-3).
-
Dissolve in sterile 0.9% saline to the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter.
-
Prepare fresh on the day of administration.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Inject the this compound solution into the lower right quadrant of the abdomen using a 27-gauge needle, being careful to avoid puncturing the peritoneum or internal organs.
-
The injection volume should typically be between 0.1 and 0.3 mL.
-
-
Post-Administration Monitoring:
-
Closely monitor the animals for at least 2 hours post-injection for any signs of acute toxicity (e.g., tremors, convulsions, respiratory distress).
-
Continue to monitor daily for the duration of the experiment for any other adverse effects.
-
Ensure animals have free access to food and water.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Recent Advance on Biological Activity and Toxicity of this compound in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Insights into this compound Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Review of the toxic effects and health functions of this compound on multiple organ systems [maxapress.com]
- 9. maxapress.com [maxapress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Transplacental micronucleus inducing ability of this compound, a betel nut alkaloid, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats [frontiersin.org]
preventing arecoline degradation during biological sample processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of arecoline during biological sample processing.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in biological samples?
A1: this compound is a natural alkaloid and the primary active component of the areca nut. It is a subject of research for its various physiological effects. However, this compound is highly unstable in biological matrices, such as plasma and blood, primarily due to enzymatic degradation. This instability can lead to inaccurate quantification in pharmacokinetic and other studies, compromising the reliability of experimental results.
Q2: What is the primary mechanism of this compound degradation in biological samples?
A2: The main degradation pathway for this compound in biological samples is hydrolysis of its ester moiety, which is catalyzed by carboxylesterase (CES) enzymes, particularly CES1, which is highly expressed in the liver.[1] This enzymatic reaction converts this compound to its primary metabolite, arecaidine.
Q3: Which biological matrices are most susceptible to this compound degradation?
A3: this compound is particularly unstable in matrices rich in active enzymes, such as whole blood and plasma.[2] Its stability in other matrices like urine and saliva can also be a concern, though typically less pronounced than in blood-based samples.
Q4: What are the general strategies to minimize this compound degradation during sample handling?
A4: The key strategies revolve around inhibiting enzymatic activity and controlling environmental conditions. This includes:
-
Temperature Control: Keeping samples on ice or frozen.
-
pH Adjustment: Maintaining an acidic pH.
-
Use of Anticoagulants with Inhibitory Properties: Such as EDTA.
-
Addition of Specific Enzyme Inhibitors: To block the activity of carboxylesterases.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the processing of biological samples containing this compound.
Troubleshooting Low or Inconsistent this compound Concentrations
| Potential Cause | Recommended Solution | Detailed Explanation |
| Enzymatic Degradation during Sample Collection and Processing | Immediately cool the sample after collection and add a carboxylesterase inhibitor. | This compound is rapidly degraded by carboxylesterases present in blood.[2] Cooling the sample to 4°C or on ice slows down enzymatic activity. For complete inhibition, add a chemical stabilizer immediately. |
| Suboptimal Storage Temperature | Store samples at -80°C for long-term storage. For short-term storage (up to 24 hours), -20°C is acceptable. | Lower temperatures significantly reduce the rate of both enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles as they can accelerate degradation. |
| Inappropriate Anticoagulant Used | Use EDTA as the anticoagulant for blood collection. | EDTA has been shown to have an inhibitory effect on some esterases, thus helping to reduce this compound degradation during blood collection and plasma separation.[2] |
| pH of the Sample Matrix | Acidify the sample by adding a small volume of a suitable acid. | Maintaining an acidic pH (e.g., by adding formic acid) can significantly inhibit the hydrolytic degradation of this compound.[2] The optimal pH for this compound stability appears to be around 4.[3] |
| Degradation during Sample Extraction | Perform extraction steps at low temperatures and use a validated, rapid extraction method. | Prolonged extraction procedures at room temperature can lead to significant this compound loss. Using a quick and efficient method like protein precipitation or solid-phase extraction at low temperatures is recommended. |
III. Data Presentation: Efficacy of Stabilization Methods
The following tables summarize quantitative data on the effectiveness of various methods to prevent this compound degradation.
Table 1: Effect of Carboxylesterase (CES) Inhibitors on this compound Hydrolysis
| Inhibitor | Target Enzyme | Concentration | % Inhibition of this compound Hydrolysis | Reference |
| Digitonin | CES1 | 20 µM | 37% | [4] |
| Disulfiram | Non-specific CES | Not Specified | 86% | [4] |
| Simvastatin | Non-specific CES | Not Specified | 98% | [4] |
| Loperamide | CES2 | 1 µM | No significant inhibition | [4] |
| Alcohol (Ethanol) | CES1 | 36.3 mM | 50% (IC50) | [1] |
Table 2: Stability of this compound in Rat Plasma with Stabilizer
| Stabilizer | Storage Condition | Duration | % this compound Remaining | Reference |
| 5% Formic Acid | Not Specified | Not Specified | ~100% (Complete Inhibition) | [2] |
Note: Quantitative data on this compound stability at different temperatures and pH values in various biological matrices is limited in publicly available literature. The provided data is based on available studies.
IV. Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis
-
Blood Collection:
-
Collect whole blood into tubes containing EDTA as the anticoagulant.
-
Immediately place the collection tubes on ice or in a refrigerated rack at 4°C.
-
-
Addition of Stabilizer:
-
To prevent enzymatic degradation, immediately add a stabilizer. A common and effective choice is 5% formic acid .[2] Add a pre-determined volume of the formic acid solution to the blood sample to achieve the desired final concentration and mix gently by inversion.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Transfer the plasma to clearly labeled polypropylene tubes.
-
For short-term storage (up to 24 hours), store at -20°C.
-
For long-term storage, store at -80°C.
-
Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis
This protocol is based on a protein precipitation method, which is rapid and effective.
-
Sample Thawing:
-
Thaw the frozen plasma samples on ice.
-
-
Protein Precipitation:
-
In a microcentrifuge tube, add a known volume of thawed plasma (e.g., 100 µL).
-
Add 3 volumes of ice-cold protein precipitating solvent (e.g., 300 µL of methanol or acetonitrile).
-
Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase used for the LC-MS/MS analysis.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system. A validated method for simultaneous quantification of this compound and its metabolites can be used, with a mobile phase such as methanol and 2 mM ammonium acetate buffer containing 0.2% (v/v) formic acid (8:92, v/v) under isocratic elution.[5]
-
V. Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound primarily exerts its effects by acting as a partial agonist on muscarinic and nicotinic acetylcholine receptors. It has also been shown to activate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in fibrotic processes.
Caption: this compound signaling pathways.
Experimental Workflow for this compound Sample Processing
This diagram illustrates the recommended workflow for processing biological samples to ensure this compound stability and accurate analysis.
Caption: Recommended workflow for this compound analysis.
References
- 1. Salivary this compound levels during areca nut chewing in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometric assay for determination of unstable this compound in rat plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of this compound and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting matrix effects in arecoline quantification by LC-MS/MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of arecoline using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of this compound due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1][2] When analyzing this compound in complex biological matrices such as plasma, urine, or meconium, endogenous substances can interfere with the ionization process.[3][4]
Q2: How can I identify if matrix effects are affecting my this compound analysis?
A: The presence of matrix effects can be assessed using several methods:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5] It involves infusing a standard solution of this compound post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate matrix effects.[5]
-
Post-Extraction Spike Analysis: This is a common quantitative approach.[2] The response of this compound in a standard solution (neat solution) is compared to the response of this compound spiked into a blank matrix extract after the extraction process.[1][2] The matrix effect (ME) can be calculated, with values below 100% indicating ion suppression and values above 100% suggesting ion enhancement.[1]
Q3: My this compound signal is showing poor reproducibility and accuracy. Could this be due to its instability in the matrix?
A: Yes, this compound is known to be unstable in certain biological matrices, particularly rat plasma, due to the hydrolysis of its ester moiety by carboxylesterases, leading to its degradation into arecaidine.[4][6] This instability can present significant challenges for accurate quantification.[4] To address this, it is crucial to inhibit this degradation. One effective method is the immediate addition of 5% formic acid as a stabilizer to freshly collected plasma samples.[4][6] Using EDTA as an anticoagulant can also help reduce degradation during sample collection and separation due to its anti-esterase effect.[4][6]
Q4: What are the recommended strategies to minimize or compensate for matrix effects in this compound quantification?
A: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering components from the matrix before LC-MS/MS analysis.[5] Common techniques include protein precipitation (e.g., with methanol), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][7][8]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from matrix components is crucial.[5] This can be achieved by adjusting the mobile phase, using a different analytical column, or modifying the gradient elution.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] However, this approach is only viable if the this compound concentration remains above the lower limit of quantitation.[9]
-
Use of an Appropriate Internal Standard (IS): This is a highly effective method to compensate for matrix effects.[10] An ideal internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement. A stable isotope-labeled internal standard, such as this compound-D5, is the best choice.[11] If a stable isotope-labeled IS is unavailable, a structural analog like pilocarpine can be used.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low this compound recovery | Inefficient extraction procedure. | Optimize the extraction solvent and pH. For instance, extraction with chloroform/isopropanol (95:5, v/v) at an alkaline pH has been shown to be effective for neonatal biological matrices.[3] |
| This compound degradation in the matrix. | Stabilize the sample immediately after collection. For plasma, add 5% formic acid and use EDTA as an anticoagulant.[4][6] | |
| High variability in signal intensity | Significant matrix effects (ion suppression or enhancement). | 1. Improve sample cleanup using techniques like SPE or LLE.[5][8] 2. Optimize chromatographic separation to resolve this compound from interfering peaks.[5] 3. Employ a stable isotope-labeled internal standard (e.g., this compound-D5) to compensate for variability.[11] |
| Poor peak shape | Co-eluting matrix components interfering with the chromatography. | 1. Adjust the mobile phase composition or gradient. 2. Evaluate different stationary phases (e.g., C8 vs. C18).[3][7] |
| Inaccurate quantification | Matrix effects leading to ion suppression or enhancement. | 1. Quantify the matrix effect using a post-extraction spike analysis.[1] 2. Use matrix-matched calibration standards to compensate for the effect.[12] 3. The most robust solution is the use of a stable isotope-labeled internal standard.[11] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike Analysis
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare a Blank Matrix Extract: Use your established sample preparation procedure to extract a sample of the matrix (e.g., plasma, urine) that is known to be free of this compound.
-
Prepare a Neat Standard Solution: Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare a Post-Extraction Spiked Sample: Add a known amount of this compound standard to the blank matrix extract to achieve the same final concentration as the neat standard solution.
-
LC-MS/MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample under the same LC-MS/MS conditions.
-
Calculate Matrix Effect: The matrix effect is calculated as follows: ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
Protocol 2: Sample Preparation via Protein Precipitation
This is a common and straightforward method for plasma samples.[7]
-
Sample Collection: Collect blood samples using EDTA as the anticoagulant.[4]
-
Stabilization: Immediately add 5% formic acid to the plasma sample to prevent this compound degradation.[4]
-
Precipitation: To a 100 µL plasma sample, add 300 µL of methanol containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [7] |
| Precursor Ion (m/z) | 156.2 | [7] |
| Product Ion (m/z) | 53.2 | [7] |
Table 2: Example Linearity Ranges for this compound in Different Matrices
| Matrix | Linearity Range | Reference |
| Rat Plasma | 0.5 - 100 ng/mL | [7] |
| Neonatal Meconium | 0.005 - 1.00 µg/g | [3] |
| Neonatal Cord Serum | 0.004 - 1.00 µg/mL | [3] |
| Neonatal Urine | 0.001 - 1.00 µg/mL | [3] |
Table 3: Reported Recovery of this compound from Biological Matrices
| Matrix | Mean Recovery (%) | Reference |
| Neonatal Meconium | 86.5 - 90.7% | [3] |
| Neonatal Cord Serum | 86.5 - 90.7% | [3] |
| Neonatal Urine | 86.5 - 90.7% | [3] |
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound quantification.
Caption: Experimental workflow for this compound extraction from plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of this compound (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for determination of unstable this compound in rat plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid chromatography-tandem mass spectrometric assay for determination of unstable this compound in rat plasma and its application [agris.fao.org]
- 7. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of this compound and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
strategies to reduce variability in salivary arecoline measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in salivary arecoline measurements.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental workflows, from sample collection to data analysis.
| Problem | Potential Cause | Recommended Solution |
| High variability between subjects | Inter-individual differences in metabolism and chewing habits: this compound metabolism and the amount released during chewing can vary significantly among individuals.[1][2] | - Standardize the amount of areca nut product used. - Record and consider subject-specific habits (e.g., chewing intensity, duration). - Normalize this compound levels to a salivary biomarker with less variability, if appropriate for the study design. |
| Inconsistent saliva collection time: Salivary composition can be influenced by circadian rhythms and recent activities such as eating or drinking.[3] | - Standardize collection times for all subjects (e.g., morning, before meals). - Instruct subjects to refrain from eating, drinking (except water), and oral hygiene for at least 1-2 hours before collection.[3] | |
| Low or undetectable this compound levels | Improper sample collection method: The chosen method may not be efficient for capturing this compound. | - For quantitative analysis, unstimulated passive drool is often considered the 'gold-standard' as it represents baseline saliva composition.[4] - If using stimulated collection, ensure the method is consistent across all samples. Chewing an inert substance can increase saliva flow but may dilute this compound concentration.[5] |
| Degradation of this compound: Improper storage can lead to a decrease in this compound concentration. | - Process and freeze samples as soon as possible after collection. - Store samples at -80°C for long-term stability.[6][7] | |
| Inconsistent results from the same subject | Variable sample handling: Differences in processing steps can introduce variability. | - Follow a standardized protocol for all samples, including centrifugation speed and duration for clarifying saliva. - Minimize the number of freeze-thaw cycles, as this can affect the stability of some salivary components.[8][9][10] Aliquot samples after the initial processing if multiple analyses are planned. |
| Analytical instrument variability: Fluctuations in instrument performance. | - Run quality control samples with known this compound concentrations with each batch of study samples. - Perform regular maintenance and calibration of the LC-MS/MS system. | |
| Matrix effects in LC-MS/MS analysis | Interference from other components in saliva: Saliva is a complex matrix containing various substances that can suppress or enhance the ionization of this compound.[11] | - Optimize the sample preparation method to remove interfering substances. This may include protein precipitation or solid-phase extraction. - Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. |
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the best method for collecting saliva for this compound measurement?
For the most accurate quantification of baseline this compound levels, unstimulated passive drool is generally recommended. This method minimizes changes in saliva composition that can be induced by stimulation.[4] If a higher sample volume is required, stimulated collection methods can be used, but the stimulation method (e.g., chewing on paraffin wax) should be standardized across all participants.
Q2: How long before sample collection should a participant refrain from eating, drinking, or oral hygiene?
To minimize contamination and dilution effects, participants should avoid eating and drinking (except for water) for at least 1-2 hours before saliva collection. Oral hygiene practices like brushing teeth should also be avoided for at least 45 minutes prior to collection.[3]
Q3: What is the recommended procedure for processing and storing saliva samples?
Immediately after collection, saliva samples should be centrifuged to remove cells and other debris. The resulting supernatant should then be aliquoted into separate tubes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[6][7]
Q4: How many freeze-thaw cycles are acceptable for salivary this compound samples?
While specific data on this compound is limited, studies on other salivary biomarkers have shown that repeated freeze-thaw cycles can affect analyte stability.[8][9][10] It is best practice to minimize freeze-thaw cycles to one if possible . Aliquoting samples after the initial processing is highly recommended.
Analytical Measurement
Q5: What is the most reliable analytical method for quantifying salivary this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound in saliva.[1][5][12] This method offers high specificity and can distinguish this compound from its metabolites and other closely related compounds.
Q6: How can I minimize matrix effects during LC-MS/MS analysis?
To mitigate the impact of the complex salivary matrix, it is crucial to use an effective sample preparation technique, such as protein precipitation with acetonitrile , and to incorporate a stable isotope-labeled internal standard for this compound in your analytical workflow.[13]
Experimental Protocols
Unstimulated Saliva Collection Protocol
-
Participant Instructions: Instruct the participant to refrain from eating, drinking (except water), smoking, and oral hygiene for at least 1 hour before collection.
-
Collection: The participant should allow saliva to pool in their mouth and then passively drool it into a pre-labeled collection tube.
-
Volume: Collect a sufficient volume for all planned analyses (typically 1-2 mL).
-
Immediate Processing: Place the collected sample on ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the saliva sample at 1,500 x g for 15 minutes at 4°C to pellet cells and other debris.
-
Aliquoting and Storage: Carefully transfer the clear supernatant to new, pre-labeled cryovials. Store the aliquots at -80°C until analysis.
LC-MS/MS Method for this compound Quantification
This protocol is a general guideline and may require optimization for specific instrumentation.
-
Sample Preparation:
-
Thaw the saliva supernatant sample on ice.
-
To 100 µL of saliva supernatant, add 200 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled this compound internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[14]
-
Gradient: A gradient elution is typically employed to separate this compound from other salivary components.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard. For this compound, a common transition is m/z 156.2 → 53.2.[15]
-
Quantitative Data Summary
The following tables summarize data from studies on salivary this compound concentrations, highlighting the inherent variability.
Table 1: Salivary this compound Concentrations During and After Areca Nut Chewing [5][16][17]
| Condition | Mean this compound Concentration (ng/mL) | Range of Maximum Concentrations (ng/mL) |
| During Chewing (Regular Users) | 77 | 49 - 280 |
| After Chewing (Regular Users) | 196 | 154 - 333 |
| During Chewing (Placebo) | 130 | 79 - 386 |
| After Chewing (Placebo) | 321 | 426 - 926 |
Note: The placebo group consisted of regular areca nut users chewing a rubber-based material.
Table 2: Comparison of Saliva Collection Methods for Biomarker Measurement [18][19]
| Biomarker | Unstimulated (UWS) vs. Stimulated (SWS) | Unstimulated (UWS) vs. Bud Method | Notes |
| Flow Rate | Significant difference | - | SWS significantly increases flow rate. |
| Osmolality | Significant difference | Significant difference | Both stimulation and bud methods alter osmolality. |
| Sodium | Significant difference | Significant difference | Concentrations vary significantly between methods. |
| Potassium | - | Significant difference | Bud method shows different potassium levels compared to UWS. |
| α-Amylase Activity | Significant difference | - | SWS significantly increases amylase activity. |
| Cortisol | Good agreement | - | SWS shows good agreement with UWS for cortisol. |
This table is based on general biomarker studies and highlights the importance of method selection, as different collection techniques can yield significantly different results.
Visualizations
Caption: this compound-induced signaling pathways in oral cells.
Caption: Recommended experimental workflow for salivary this compound analysis.
References
- 1. Quantification of Salivary this compound, Arecaidine and N-Methylnipecotic Acid Levels in Volunteers by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salivary this compound levels during areca nut chewing in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extensive comparison of salivary collection, transportation, preparation, and storage methods: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of salivary this compound in areca nut chewers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes of salivary biomarkers under different storage conditions: effects of temperature and length of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Storage Time and Temperature on Salivary Total Antioxidant Capacity, Total Oxidant Status, and Oxidant Stress Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cog.psy.ruhr-uni-bochum.de [cog.psy.ruhr-uni-bochum.de]
- 10. Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of this compound and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Acrolein, Crotonaldehyde, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sciencerepository.org [sciencerepository.org]
- 19. sciencerepository.org [sciencerepository.org]
Technical Support Center: Refining Experimental Protocols for Assessing Arecoline-Induced Genotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining experimental protocols to assess the genotoxicity of arecoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
Comet Assay (Single Cell Gel Electrophoresis)
Question: My control cells are showing significant DNA damage (comet tails) in my this compound experiment. What could be the cause?
Answer: High background DNA damage in control cells can be a significant issue. Here are several potential causes and troubleshooting steps:
-
Cell Viability: Ensure that the cells used for the assay have high viability (>90%). This compound itself can be cytotoxic at higher concentrations, leading to apoptosis or necrosis, which can mimic genotoxic effects in the Comet assay. It is crucial to determine the cytotoxic dose range of this compound for your specific cell line using a viability assay (e.g., MTT or Trypan Blue exclusion) before conducting genotoxicity experiments.
-
Sample Handling: Mechanical stress during cell harvesting and processing can cause DNA damage. Handle cells gently, avoid vigorous pipetting, and keep cells on ice to minimize enzymatic DNA degradation.
-
Lysis Conditions: Incomplete lysis can result in a "hedgehog" appearance with short, spiky tails. Ensure the lysis buffer completely covers the slides and that the lysis duration is sufficient. Conversely, overly harsh lysis can artificially induce damage.
-
Alkaline Unwinding and Electrophoresis: The duration and temperature of the alkaline unwinding and electrophoresis steps are critical. Inconsistent timing or temperature fluctuations can lead to variability in results. Ensure these steps are performed under controlled conditions.
Question: I am not observing a clear dose-dependent increase in DNA damage with increasing this compound concentrations. What should I check?
Answer: A lack of a clear dose-response can be due to several factors:
-
This compound Stability: this compound can be unstable in aqueous solutions. Prepare fresh this compound solutions for each experiment and consider the stability of this compound in your specific cell culture medium over the duration of the treatment.[1][2] The pH of the medium can also influence its stability.
-
Metabolic Activation: Some cell lines may have limited metabolic capacity to convert this compound into its more genotoxic metabolites. Consider using cell lines with higher metabolic activity (e.g., HepG2) or incorporating an external metabolic activation system (e.g., S9 fraction).
-
Cell Cycle Effects: this compound can induce cell cycle arrest, particularly at the G2/M phase.[3][4][5][6] This can affect the interpretation of the Comet assay, as the extent of DNA migration can be influenced by the cell cycle stage. It is advisable to perform cell cycle analysis in parallel with the Comet assay to account for these effects.
-
Concentration Range: The selected dose range may not be appropriate. If the concentrations are too high, cytotoxicity may mask the genotoxic effects. If they are too low, the induced damage may be below the limit of detection. A preliminary dose-range finding study is recommended.
Micronucleus Assay
Question: I am observing a high frequency of micronuclei in my negative control group when testing this compound. What are the possible reasons?
Answer: An elevated baseline of micronuclei can compromise the validity of your results. Consider the following:
-
Cell Line Instability: Some cancer cell lines are inherently genetically unstable and may exhibit a high spontaneous frequency of micronuclei. Ensure you are using a well-characterized and stable cell line.
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, microbial contamination, or fluctuations in pH and temperature, can induce cellular stress and increase the background frequency of micronuclei.
-
Staining and Scoring: Improper staining techniques can lead to artifacts that may be misidentified as micronuclei. Ensure that your scoring criteria are well-defined and consistently applied. Only score micronuclei in binucleated cells if using the cytokinesis-block method.
Question: The number of binucleated cells is very low after this compound treatment, making it difficult to score a sufficient number of cells for the micronucleus assay. What can I do?
Answer: A low binucleated cell count is often due to cytotoxicity or cell cycle arrest induced by the test compound.
-
This compound-Induced Cytotoxicity: As with the Comet assay, high concentrations of this compound can be cytotoxic. Reduce the this compound concentration to a non-toxic or minimally toxic level.
-
Cell Cycle Arrest: this compound is known to cause cell cycle arrest, which can prevent cells from completing mitosis and forming binucleated cells.[3][4][5][6] You may need to adjust the treatment and recovery times to allow cells to progress through the cell cycle. Performing a preliminary cell proliferation assay can help determine the optimal timing.
-
Cytochalasin B Concentration: The concentration of cytochalasin B used to block cytokinesis may need to be optimized for your specific cell line and experimental conditions.
DNA Adduct Analysis
Question: I am having difficulty detecting this compound-DNA adducts using LC-MS/MS. What are some potential issues?
Answer: The detection of DNA adducts by LC-MS/MS is a highly sensitive but technically demanding method.
-
Adduct Stability: this compound-DNA adducts may be unstable and prone to degradation during DNA isolation and hydrolysis. It is crucial to use methods that minimize adduct loss, such as enzymatic hydrolysis under mild conditions.
-
Metabolic Activation: The formation of DNA adducts is dependent on the metabolic activation of this compound. The cell system you are using may not have the necessary enzymatic machinery. As mentioned previously, consider using metabolically competent cells or an S9 mix.
-
Sample Preparation: Efficient extraction and purification of DNA are critical. Contaminants in the DNA sample can interfere with the LC-MS/MS analysis.
-
Instrumentation Sensitivity: Ensure that the LC-MS/MS system is sufficiently sensitive to detect the low levels of adducts that may be present. Optimization of the mass spectrometer parameters for the specific this compound-DNA adducts of interest is essential.
Data Presentation
Table 1: Summary of Quantitative Data from this compound Genotoxicity Studies (Comet Assay)
| Cell Line/Organism | This compound Concentration | Exposure Time | DNA Damage (% Tail DNA or Tail Moment) | Reference |
| Drosophila melanogaster (midgut cells) | 5 µM | 24 h | No significant increase | [3] |
| Drosophila melanogaster (midgut cells) | 10 µM | 24 h | No significant increase | [3] |
| Drosophila melanogaster (midgut cells) | 20 µM | 24 h | 3-fold increase in comet tail length | [3] |
| Drosophila melanogaster (midgut cells) | 40 µM | 24 h | 4-fold increase in comet tail length | [3] |
| Drosophila melanogaster (midgut cells) | 80 µM | 24 h | 4.75-fold increase in comet tail length | [3] |
| HEp-2 cells | 0.1 mM (with BaP) | 7 days | Mild DNA damage | [7] |
Table 2: Summary of Quantitative Data from this compound Genotoxicity Studies (Micronucleus Assay)
| Cell Line/Organism | This compound Concentration | Exposure Time | Micronucleus Frequency | Reference |
| Pregnant Mice (fetal blood) | 20 mg/kg | Late gestation | Linear dose-response | [8] |
| Pregnant Mice (fetal blood) | 40 mg/kg | Late gestation | Linear dose-response | [8] |
| Pregnant Mice (fetal blood) | 80 mg/kg | Late gestation | Linear dose-response | [8] |
| Swiss Albino Mice (bone marrow) | Not specified | Not specified | Dose-dependent increase |
Table 3: Summary of Quantitative Data from this compound Genotoxicity Studies (DNA Adducts)
| Cell Line/Organism | This compound Concentration | Exposure Time | Adduct Levels | Reference |
| Human Gingival Fibroblasts | 100 µg/ml | 24 h | Formation of this compound-DNA adducts implied | [9] |
| Human Keratinocytes | Not specified | Not specified | This compound N-oxide adduct-bound annexin A1 detected | [10] |
Note: Specific quantitative data for this compound-DNA adduct levels are limited in the public domain. The table reflects the available information, which often implies adduct formation without providing precise quantitative values.
Experimental Protocols
1. Alkaline Comet Assay Protocol for this compound-Induced DNA Damage
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or propidium iodide)
-
This compound solution (prepare fresh)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
Procedure:
-
Cell Treatment: Treat cells with various concentrations of freshly prepared this compound for the desired duration. Include a negative (vehicle) and a positive control (e.g., H₂O₂).
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Cell Embedding: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.7% LMP agarose at a 1:10 ratio (v/v) at 37°C. Immediately pipette 75 µL of the mixture onto the pre-coated slide and cover with a coverslip.
-
Solidification: Place the slides at 4°C for 10-30 minutes to solidify the agarose.
-
Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in freshly prepared alkaline electrophoresis buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization: Gently immerse the slides in neutralization buffer for 5-10 minutes at room temperature. Repeat this step twice.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score at least 50-100 comets per slide using a suitable image analysis software to quantify the percentage of DNA in the tail or the tail moment.
2. In Vitro Micronucleus Assay Protocol for this compound
This protocol is based on the cytokinesis-block method and should be adapted to your specific cell line.
Materials:
-
Cell culture medium appropriate for your cell line
-
This compound solution (prepare fresh)
-
Cytochalasin B stock solution
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA staining solution (e.g., Giemsa or DAPI)
-
Microscope slides
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment.
-
This compound Treatment: Treat cells with a range of this compound concentrations for a period equivalent to 1.5-2 normal cell cycles. Include negative and positive controls.
-
Cytokinesis Block: After the this compound treatment, wash the cells and add fresh medium containing cytochalasin B at a pre-optimized concentration. The incubation time should be sufficient for the majority of dividing cells to become binucleated (typically 1-1.5 cell cycle lengths).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution and incubate for a short period to swell the cells.
-
Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per treatment group according to established criteria.
3. LC-MS/MS Protocol for this compound-DNA Adduct Analysis (General Framework)
A detailed, universally applicable protocol is challenging as it depends heavily on the specific adducts of interest and the available instrumentation. The following provides a general workflow that needs to be optimized.
Materials:
-
DNA extraction kit
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid
-
Internal standards (isotope-labeled adducts if available)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Cell Treatment and DNA Isolation: Treat cells with this compound. Isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction, ensuring minimal oxidative damage during the process.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using an optimized enzymatic cocktail. This is a critical step to release the adducted nucleosides without degradation.
-
Sample Cleanup: Use SPE to remove proteins, unmodified nucleosides, and other interfering substances. This step is crucial for enhancing the sensitivity of the analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for the specific this compound-DNA adducts you are targeting (e.g., this compound-guanine adducts).
-
-
Quantification: Quantify the adducts by comparing the peak areas to a standard curve generated with synthetic adduct standards and corrected using an internal standard.
Mandatory Visualization
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses HaCaT cell proliferation through cell cycle regulatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced-cell-cycle-arrest-apoptosis-and-cytotoxicity-to-human-endothelial-cells - Ask this paper | Bohrium [bohrium.com]
- 5. This compound, a major alkaloid of areca nut, inhibits p53, represses DNA repair, and triggers DNA damage response in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound decreases interleukin-6 production and induces apoptosis and cell cycle arrest in human basal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
improving synthetic routes for high-purity arecoline for research purposes
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to improve synthetic routes for high-purity arecoline.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: The yield of methyl nicotinate in the first step (Fischer esterification) is low. What could be the cause?
A1: Low yields in the Fischer esterification of nicotinic acid can be attributed to several factors. Ensure that a sufficient amount of sulfuric acid is used, as it acts as a catalyst.[1] The reaction may also require a longer reflux time to proceed to completion.[1] Inadequate removal of water, a byproduct of the reaction, can also shift the equilibrium back towards the reactants, thus lowering the yield.
Q2: I'm having trouble with the N-methylation of methyl nicotinate. What are some common issues?
A2: While the N-methylation step generally proceeds in high yield, issues can arise.[1] Ensure that the iodomethane used is fresh and not degraded. The reaction can be run effectively in acetone at room temperature overnight.[1] If using other solvents or conditions, optimization may be necessary.
Q3: The reduction of the N-methylpyridinium salt is not efficient, or I'm getting side products. How can I improve this step?
A3: The partial reduction of the pyridinium salt is a critical step where selectivity can be an issue. Using a mild reducing agent like sodium triacetoxyborohydride is reported to be effective.[1] The reaction is typically carried out at a low temperature (0 °C) to control reactivity and minimize side reactions. Incomplete reduction or the formation of over-reduced products (piperidines) can occur if the reaction conditions are not carefully controlled.
Q4: I'm observing an emulsion during the extraction of the this compound free base. How can I break it?
A4: Emulsion formation is a common issue during the liquid-liquid extraction of alkaloid bases, especially when using chlorinated solvents with a basic aqueous solution.[2][3] To break the emulsion, you can try the following:
-
Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[2][4]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can break up the emulsion.[3]
-
Gentle Mixing: To prevent emulsions, use gentle swirling or inversions for mixing the layers instead of vigorous shaking.[2]
Q5: My final product is an oil and won't crystallize as the hydrobromide salt. What should I do?
A5: Difficulty in crystallization can be due to impurities in the product or issues with the crystallization solvent system.[1] Ensure the crude this compound oil is as pure as possible before attempting crystallization. Recrystallization from a hot ethanol/diethyl ether mixture is a reported method.[1] If crystallization is still problematic, consider the following:
-
Purify the oil: Use column chromatography to purify the crude this compound before salt formation.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystal formation.
-
Seed crystals: If available, add a small crystal of pure this compound hydrobromide to initiate crystallization.
-
Solvent optimization: Try different solvent systems for crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing high-purity this compound for research?
A1: A widely cited synthetic route starts from nicotinic acid and proceeds in three main steps:
-
Fischer Esterification: Nicotinic acid is esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl nicotinate.[1]
-
N-methylation: The nitrogen on the pyridine ring of methyl nicotinate is methylated, typically using iodomethane, to produce 3-(Methoxycarbonyl)-1-methylpyridinium iodide.[1]
-
Partial Reduction: The pyridinium salt is partially reduced to the tetrahydropyridine using a reducing agent like sodium triacetoxyborohydride to yield this compound.[1]
Q2: How can I purify the final this compound product?
A2: this compound is an oily liquid at room temperature. For purification and easier handling, it is often converted to a crystalline salt, such as this compound hydrobromide or hydrochloride.[5] This is achieved by dissolving the crude this compound in a suitable solvent and treating it with the corresponding acid.[5] The resulting salt can then be purified by recrystallization.[1] Chromatographic methods, such as high-speed counter-current chromatography, can also be employed for purification.[6]
Q3: What analytical methods are suitable for determining the purity of synthesized this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[7][8][9] A reverse-phase HPLC method with UV detection can be used for quantification.[7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of this compound and related alkaloids.
Q4: What are the key safety precautions when synthesizing this compound?
A4: this compound is biologically active and a possible carcinogen.[1] Iodomethane, used in the N-methylation step, is a probable carcinogen and is highly volatile.[1] Therefore, all synthetic and handling procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Summary of Yields for this compound Synthesis from Nicotinic Acid
| Step | Product | Reagents | Reported Yield | Reference |
| 1. Fischer Esterification | Methyl Nicotinate | Nicotinic acid, Methanol, Sulfuric acid | 73% | [1] |
| 2. N-methylation | 3-(Methoxycarbonyl)-1-methylpyridinium iodide | Methyl nicotinate, Iodomethane | 91% | [1] |
| 3. Partial Reduction & Purification | This compound Hydrobromide | 3-(Methoxycarbonyl)-1-methylpyridinium iodide, Sodium borohydride | 16% | [1] |
| Overall Yield | This compound Hydrobromide | ~11% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrobromide from Nicotinic Acid
This protocol is adapted from a reported three-step synthesis.[1]
Step 1: Methyl Nicotinate (Fischer Esterification)
-
Suspend nicotinic acid (25g, 203 mmol) in methanol (75 ml).
-
Cautiously add sulfuric acid (30 ml) over approximately 1 hour.
-
Reflux the homogeneous mixture for 2 hours.
-
Cool the mixture to room temperature and pour it into chipped ice.
-
Basify the solution to a pH >10 with solid potassium carbonate. Caution: Vigorous CO2 evolution will occur.
-
Extract the aqueous solution with ethyl acetate (3 x 75 ml).
-
Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl nicotinate as an oil that may solidify upon standing.
Step 2: 3-(Methoxycarbonyl)-1-methylpyridinium iodide (N-methylation)
-
Dissolve the methyl nicotinate from the previous step in acetone.
-
Add iodomethane.
-
Wrap the reaction vessel in aluminum foil and allow it to stand at room temperature overnight.
-
Filter the resulting thick suspension, rinse with acetone, and dry in vacuo to obtain the pyridinium iodide salt.
Step 3: this compound Hydrobromide (Partial Reduction and Salt Formation)
-
Dissolve the 3-(Methoxycarbonyl)-1-methylpyridinium iodide (37.57g, 135 mmol) in a mixture of methanol (150 ml) and glacial acetic acid (80 ml).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (10.21g, 270 mmol) in portions over approximately 1 hour. Caution: Vigorous H2 evolution will occur. Perform in a well-ventilated fume hood away from ignition sources.
-
Stir the reaction mixture for 3 hours.
-
Quench the reaction by adding water (50 ml).
-
Wash the aqueous mixture with diethyl ether (2 x 75 ml).
-
Basify the aqueous layer to pH >10 with solid NaOH while cooling in an ice bath.
-
Extract the basic solution with dichloromethane (DCM) (3 x 100 ml).
-
Combine the DCM extracts, dry over MgSO4, filter, and concentrate to obtain crude this compound as a red oil.
-
Dissolve the crude oil in water (approx. 100 ml) and acidify to pH ~4 with hydrobromic acid.
-
Evaporate the water in vacuo to obtain a foam.
-
Dissolve the residue in hot ethanol and add diethyl ether to induce crystallization.
-
Collect the crystals by filtration and recrystallize from ethanol/ether to obtain pure this compound hydrobromide.
Protocol 2: Purity Analysis by HPLC
This protocol is based on a reported method for this compound determination.[7][8]
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and phosphate buffer (pH 5.9) in an 88:12 (v/v) ratio.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the synthesized this compound hydrobromide and dissolve it in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Determine the purity of the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Synthetic workflow for high-purity this compound hydrobromide.
Caption: Simplified signaling pathways activated by this compound.
References
- 1. Sciencemadness Discussion Board - Synthesis of this compound - 3 Steps from Nicotinic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Process of this compound Extraction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. CN101967119A - Method for purifying this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. Studies on Variation in this compound Content of Arecanuts Collected from Different Parts of Karnataka – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Managing Behavioral Side Effects of Arecoline in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing arecoline in animal studies. The information is presented in a question-and-answer format to directly address specific issues related to managing the behavioral side effects of this potent muscarinic and nicotinic acetylcholine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral side effects observed with this compound administration in rodents?
A1: this compound administration in rodents, such as mice and rats, can induce a range of dose-dependent behavioral and physiological side effects. The most commonly reported effects include alterations in locomotor activity, tremors, excessive salivation (sialorrhea) and tear production (lacrimation), and a decrease in body temperature (hypothermia).[1][2] The impact on locomotion can be complex, with some studies reporting hyperactivity at lower doses or with short-term exposure, while others show a suppression of activity at higher doses.[3][4]
Q2: How can I mitigate the peripheral muscarinic side effects of this compound, such as excessive salivation and tremors, without affecting its central effects?
A2: To minimize peripheral side effects while studying the central effects of this compound, it is recommended to co-administer a peripherally acting muscarinic antagonist. Glycopyrrolate is a suitable choice as it is a quaternary ammonium compound that does not readily cross the blood-brain barrier.[5][6][7] This selectively blocks the peripheral muscarinic receptors responsible for salivation and tremors, without interfering with this compound's action on the central nervous system.
Q3: Can scopolamine be used to counteract this compound's effects?
A3: Yes, scopolamine, a non-selective muscarinic antagonist, can block the effects of this compound. However, unlike glycopyrrolate, scopolamine readily crosses the blood-brain barrier and will antagonize both the central and peripheral effects of this compound.[8][9][10][11] Therefore, it is more suitable for studies aiming to confirm that a particular behavioral effect of this compound is indeed mediated by muscarinic receptors.
Q4: What is the mechanism behind this compound's effects on behavior?
A4: this compound is a partial agonist of both muscarinic and nicotinic acetylcholine receptors.[1][2][12] Its behavioral effects are primarily attributed to its action on these receptors in the central and peripheral nervous systems. Stimulation of muscarinic receptors in the brain is thought to be responsible for its cognitive and locomotor effects, while activation of peripheral muscarinic receptors leads to side effects like salivation and bradycardia.[2][12] this compound's nicotinic activity may contribute to its stimulant and addictive properties.[12]
Troubleshooting Guides
Issue 1: Unwanted Changes in Locomotor Activity
Problem: My animals show either hyperactivity or hypoactivity after this compound administration, which confounds the results of my primary behavioral test.
Troubleshooting Steps:
-
Dose-Response Evaluation: The effect of this compound on locomotor activity is highly dose-dependent.[3] It is crucial to perform a dose-response study to identify a dose that produces the desired central effect with minimal impact on general locomotion.
-
Timing of Behavioral Testing: The time course of this compound's effects can vary. Consider conducting your primary behavioral test at a time point when the acute effects on locomotion have subsided, but the central effects of interest are still present.
-
Habituation: Ensure adequate habituation of the animals to the testing apparatus before this compound administration. This can help reduce novelty-induced hyperactivity and provide a more stable baseline.
-
Co-administration with a Muscarinic Antagonist: If hyperactivity is mediated by central muscarinic activation and is undesirable for your study, consider a low dose of a centrally-acting muscarinic antagonist like scopolamine. However, this will likely interfere with other central effects. For managing peripheral-driven agitation, a peripherally-selective antagonist like glycopyrrolate may be beneficial.
Issue 2: Excessive Salivation and Lacrimation
Problem: Excessive salivation and tearing are causing distress to the animals and interfering with data collection (e.g., in tasks requiring visual cues).
Troubleshooting Steps:
-
Administer a Peripheral Muscarinic Antagonist: Pre-treatment with a peripherally restricted muscarinic antagonist is the most effective solution.
-
Gentle Removal of Secretions: If pre-treatment is not possible, gently wipe away excess saliva and tears with a sterile cotton swab. Be cautious not to cause irritation.
-
Dose Adjustment: Consider lowering the dose of this compound, as the intensity of these side effects is often dose-related.
Issue 3: Animal Exhibiting Tremors
Problem: Animals are experiencing significant tremors after this compound administration, which can be a sign of distress and interfere with motor-dependent tasks.
Troubleshooting Steps:
-
Co-administration of a Muscarinic Antagonist:
-
Glycopyrrolate: As with salivation, pre-treatment with glycopyrrolate (0.1-0.2 mg/kg, i.p. or s.c.) can help mitigate peripherally mediated tremors.[5][6][7][13][14]
-
Scopolamine: If the tremors have a central component, a low dose of scopolamine (e.g., 0.1 mg/kg, i.p.) can be effective.[8][9] However, be mindful of its central effects on your primary outcome measures.
-
-
Dose Reduction: Lowering the this compound dose is a primary strategy to reduce the severity of tremors.
-
Provide Supportive Care: Ensure the animal is in a safe and comfortable cage environment to prevent injury during tremors.
Issue 4: Hypothermia
Problem: A significant drop in the animal's body temperature is observed following this compound administration.
Troubleshooting Steps:
-
Monitor Core Body Temperature: Use a rectal probe to accurately monitor the animal's core body temperature before and at regular intervals after this compound injection.
-
Provide External Heat Support:
-
Place the animal's home cage on a circulating warm water blanket or a temperature-controlled heating pad set to maintain a cage temperature of 30-34°C.
-
Use an overhead heat lamp, ensuring it is positioned at a safe distance to prevent burns.
-
-
Maintain Ambient Temperature: Conduct experiments in a warm room with a stable ambient temperature.
-
Post-procedural Warming: Continue to provide heat support until the animal's body temperature has returned to baseline and stabilized. The rewarming phase should be gradual, at a rate of 0.2 to 0.5°C per hour.[15]
Data Presentation
Table 1: Recommended Dosages of Muscarinic Antagonists for Managing this compound's Side Effects in Rodents
| Antagonist | Animal Model | Dosage Range | Route of Administration | Timing of Administration (Pre-Arecoline) | Primary Target |
| Glycopyrrolate | Rat/Mouse | 0.1 - 0.2 mg/kg | i.p., s.c. | 15 - 30 minutes | Peripheral Muscarinic Receptors |
| Scopolamine | Rat/Mouse | 0.1 - 1.0 mg/kg | i.p. | 15 - 30 minutes | Central & Peripheral Muscarinic Receptors |
Note: The optimal dose may vary depending on the specific strain, age, and sex of the animal, as well as the dose of this compound being administered. A pilot study is recommended to determine the most effective dose for your experimental conditions.
Table 2: this compound Dose Ranges and Observed Effects on Locomotor Activity
| Animal Model | This compound Dose Range | Route of Administration | Observed Effect on Locomotion |
| Zebrafish Larvae | 0.001 - 1 ppm (in water) | Immersion | Hyperactivity[3] |
| Mice | 0.25 - 1.0 mg/kg | i.p. | Suppression of activity[3] |
| Bumblebee | Low and High Doses | Oral | Hyperactivity[16] |
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity Assessment
This protocol is adapted from standard open field test procedures.[17][18][19]
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning. The area is typically divided into a central zone and a peripheral zone by video tracking software.
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the test begins to allow for acclimation to the new environment.
-
Procedure: a. Gently place the animal in the center of the open field arena. b. Allow the animal to explore freely for a predetermined period (typically 5-10 minutes). c. Record the session using a video camera mounted above the arena.
-
Data Analysis: Use a video tracking software to automatically score the following parameters:
-
Total distance traveled
-
Time spent in the center zone vs. peripheral zone
-
Number of entries into the center zone
-
Rearing frequency (number of times the animal stands on its hind legs)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Protocol 2: Measurement of Salivation
This protocol is based on methods for collecting saliva in rodents.[20][21][22][23][24]
-
Materials: Pre-weighed cotton swabs or filter paper discs, microcentrifuge tubes, precision scale.
-
Procedure: a. Anesthetize the animal if necessary, though collection from conscious animals is possible with proper handling. b. Gently place a pre-weighed cotton swab or filter paper disc in the animal's oral cavity for a fixed period (e.g., 1-2 minutes). c. Remove the swab/disc and immediately place it in a pre-weighed microcentrifuge tube. d. Weigh the tube containing the saliva-soaked material.
-
Calculation: The weight of the collected saliva is determined by subtracting the initial weight of the dry material and the tube from the final weight. Saliva volume can be estimated assuming a density of 1 g/mL.
Visualizations
Caption: this compound's mechanism of action on acetylcholine receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by this compound Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glycopyrrolate Tablets [dailymed.nlm.nih.gov]
- 8. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the muscarinic antagonist effects of scopolamine and L-687,306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discriminative stimulus properties of muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 12. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Targeted Temperature Management - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative proteomics in rat saliva stimulated with pilocarpine and isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pilocarpine-induced salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Carcinogenic Potential of Arecoline and Its Metabolite, Arecoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenicity of arecoline, a primary alkaloid in the areca nut, and its major metabolite, this compound N-oxide. The information presented is based on available experimental data to assist researchers in understanding their relative toxicities and carcinogenic mechanisms.
Executive Summary
This compound, a key component of the areca nut, is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. Its metabolite, this compound N-oxide, is emerging as a more potent carcinogen. Experimental evidence consistently demonstrates that this compound N-oxide exhibits greater cytotoxicity and genotoxicity than its parent compound, this compound. In vivo studies have shown a significantly higher incidence of precancerous lesions in animal models exposed to this compound N-oxide compared to this compound. This guide will delve into the quantitative data from these studies, detail the experimental methodologies employed, and visualize the distinct signaling pathways implicated in their carcinogenic activities.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies on the carcinogenicity of this compound and this compound N-oxide.
Table 1: Comparative in vivo Carcinogenicity in Mice
| Compound | Dosage and Administration | Duration | Endpoint | Incidence | Reference |
| This compound | 500 µg/mL via oral mucosa smear | 26 weeks | Oral Leukoplakia | 40% | [1][2][3][4] |
| This compound N-oxide | 1500 µg/mL via oral mucosa smear | 26 weeks | Oral Leukoplakia | 78% | [1][2][3][4] |
Table 2: Comparative in vitro Toxicity
| Compound | Assay | Cell Line/System | Key Findings | Reference |
| This compound | Cytotoxicity & DNA Damage | Hepatocytes | Less cytotoxic and genotoxic | [2] |
| This compound N-oxide | Cytotoxicity & DNA Damage | Hepatocytes | More cytotoxic and genotoxic | [2] |
| This compound N-oxide | Mutagenicity (Ames Test) | Salmonella typhimurium TA98 & TA100 | Moderately mutagenic | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis of this compound and this compound N-oxide carcinogenicity.
In Vivo Oral Carcinogenesis Study in Mice
This protocol is based on the methodology described by Kuo et al. (2019) for inducing oral leukoplakia in mice.[1][3]
-
Animal Model: C57BL/6 mice.
-
Test Compounds: this compound and this compound N-oxide, dissolved in a suitable vehicle.
-
Administration: The compounds were applied to the sublingual oral mucosa of the mice using a smear technique.
-
Mice were anesthetized.
-
A cotton swab soaked with the test solution (this compound at 500 µg/mL or this compound N-oxide at 1500 µg/mL) was gently applied to the oral mucosa.
-
This procedure was repeated several times a week for the duration of the study.
-
-
Duration: 26 weeks.
-
Endpoint Analysis:
-
Gross Examination: The oral cavities of the mice were visually inspected for the presence of leukoplakia and other lesions.
-
Histopathology: Tissue samples from the oral mucosa were collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination to confirm the presence of hyperplasia, dysplasia, or carcinoma.
-
Ames Mutagenicity Test
This protocol is a generalized procedure for the bacterial reverse mutation assay (Ames test) as described by Lin et al. (2011) for testing this compound N-oxide.[5]
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs (his-), were used. These strains are sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation: The test was conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure:
-
The tester strains were pre-incubated with various concentrations of this compound N-oxide in the presence or absence of the S9 mix.
-
This mixture was then plated on a minimal glucose agar medium lacking histidine.
-
The plates were incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (his+) on each plate was counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Hepatocyte Cytotoxicity and DNA Damage Assay
The following is a general methodology for assessing cytotoxicity and DNA damage in hepatocytes, as referenced in the comparative studies.[2]
-
Cell Line: Primary rat hepatocytes or a human hepatoma cell line (e.g., HepG2).
-
Treatment: Cells were incubated with various concentrations of this compound and this compound N-oxide for a specified period (e.g., 24, 48 hours).
-
Cytotoxicity Assessment (MTT Assay):
-
After treatment, the cell culture medium was replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan.
-
The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution was measured using a microplate reader, which is proportional to the number of viable cells.
-
-
DNA Damage Assessment (Comet Assay):
-
Hepatocytes were embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells were lysed to remove cellular proteins, leaving behind the nuclear DNA.
-
The slides were subjected to electrophoresis under alkaline conditions.
-
Damaged DNA (containing strand breaks) migrates further from the nucleus, forming a "comet tail."
-
The extent of DNA damage was quantified by measuring the length and intensity of the comet tail using fluorescence microscopy and specialized software.
-
Signaling Pathways in Carcinogenesis
The carcinogenic effects of this compound and this compound N-oxide are mediated through the dysregulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Figure 1. Comparative Signaling Pathways in Carcinogenesis.
The diagram above illustrates the distinct and overlapping signaling pathways activated by this compound and its metabolite, this compound N-oxide. This compound is shown to inhibit the tumor suppressor p53 and activate the TGF-β pathway, leading to increased cell proliferation and inhibition of apoptosis. In contrast, this compound N-oxide demonstrates a more potent carcinogenic mechanism primarily through the upregulation of the NOTCH1 signaling pathway, leading to cellular hyperplasia. Both compounds are also shown to induce reactive oxygen species (ROS), contributing to cellular damage and promoting carcinogenesis.
Figure 2. Comparative Experimental Workflow.
This workflow outlines the key stages of the comparative study of this compound and this compound N-oxide carcinogenicity. The in vivo arm involves the long-term administration of the compounds to a mouse model to assess the development of oral lesions. The in vitro arm utilizes cell-based assays to compare the cytotoxicity and genotoxicity of the two compounds directly. Data from both arms are then integrated to provide a comprehensive assessment of their relative carcinogenic potential.
References
- 1. This compound N-oxide regulates oral squamous cell carcinoma development through NOTCH1 and FAT1 expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Review of Roles of this compound and this compound N-Oxide in Oral Cancer and Strategies to Block Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound N-oxide: its mutagenicity and possible role as ultimate carcinogen in areca oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Arecoline's Causal Role in Oral Squamous Cell Carcinoma Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of arecoline's performance in inducing oral squamous cell carcinoma (OSCC) with other experimental alternatives. It is designed to assist researchers in selecting appropriate models and understanding the molecular underpinnings of this compound-driven oral carcinogenesis. The information presented is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Executive Summary
This compound, the primary alkaloid in the areca nut, is a significant etiological factor in the development of oral squamous cell carcinoma. Experimental evidence robustly demonstrates its carcinogenic properties, including the induction of cell proliferation, epithelial-mesenchymal transition (EMT), and specific signaling pathway alterations. When compared to other carcinogens, this compound exhibits a distinct profile, often requiring a co-carcinogen to achieve high tumor incidence in animal models. This guide synthesizes key findings from in vivo and in vitro studies to provide a comprehensive overview of this compound's role in OSCC.
In Vivo Model Comparisons: this compound vs. Alternatives
Animal models are crucial for studying the carcinogenic potential of various agents. The following tables summarize the comparative performance of this compound against other known oral carcinogens.
Table 1: Tumor Incidence in Rodent Models of Oral Carcinogenesis
| Carcinogen/Co-treatment | Animal Model | Application Route | Duration | Tumor Incidence | Key Findings |
| This compound alone | C57BL/6JNarl mice | Drinking water (500 µg/mL) | 28 weeks | 0% | This compound alone did not induce tongue tumors under these conditions.[1][2][3] |
| 4-NQO alone | C57BL/6JNarl mice | Drinking water (200 µg/mL) | 8 weeks treatment, 20 weeks observation | 57% | 4-NQO is a potent oral carcinogen, inducing a significant rate of tongue tumors.[1][2][3] |
| This compound + 4-NQO | C57BL/6JNarl mice | Drinking water (500 µg/mL this compound + 200 µg/mL 4-NQO) | 8 weeks treatment, 20 weeks observation | 100% | This compound acts as a potent co-carcinogen, significantly increasing the tumor incidence when combined with 4-NQO.[1][2][3] |
| This compound N-oxide | C57BL/6 mice | Oral mucosal smearing | 26 weeks | Hyperplasia and leukoplakia, but no frank carcinoma reported. | This compound's metabolite, this compound N-oxide, is more potent in inducing pre-malignant lesions.[4][5] |
Table 2: Comparison of Proliferation Markers in this compound-Induced Lesions
| Treatment | Animal Model | Marker | Observation |
| This compound | C57BL/6 mice | PCNA, Ki67 | Upregulation in hyperplastic lesions.[4][5] |
| This compound N-oxide | C57BL/6 mice | PCNA, Ki67 | Significant upregulation in hyperplastic lesions, higher than this compound alone.[4][5] |
In Vitro Dose-Response Analysis
The effects of this compound on OSCC cells are highly dose-dependent. Low concentrations tend to promote proliferation, while high concentrations are cytotoxic.
Table 3: Dose-Dependent Effects of this compound on OSCC Cell Viability
| Cell Line | This compound Concentration | Effect on Cell Viability |
| ORL-48(T) | 0.025 µg/mL | Increased viability and proliferation.[6][7][8] |
| ORL-48(T) | > 100 µg/mL | Cytotoxic. |
| ORL-136(T) | 0.025 µg/mL | Increased viability. |
| ORL-136(T) | > 200 µg/mL | Cytotoxic. |
Key Signaling Pathways in this compound-Induced OSCC
This compound has been shown to dysregulate several critical signaling pathways involved in cell growth, proliferation, and survival.
IL-6/STAT3/c-Myc Signaling Pathway
Low concentrations of this compound can induce the expression of Interleukin-6 (IL-6), which in turn activates the STAT3 transcription factor. Activated STAT3 then upregulates the expression of c-Myc, a potent oncoprotein that drives cell proliferation.[6][7][8]
This compound-induced IL-6/STAT3/c-Myc signaling cascade.
NOTCH1 Signaling Pathway
This compound and its metabolite, this compound N-oxide, have been shown to upregulate the expression of NOTCH1, a transmembrane receptor that plays a crucial role in cell fate decisions and proliferation.[4][5] This upregulation is often observed in hyperplastic and pre-malignant oral lesions.
This compound-mediated activation of the NOTCH1 signaling pathway.
Experimental Protocols
In Vivo Oral Carcinogenesis Model: this compound and 4-NQO Co-treatment
This protocol is adapted from studies demonstrating the co-carcinogenic effect of this compound.[1][2][3]
Workflow for the in vivo oral carcinogenesis study.
Materials:
-
6-week-old male C57BL/6JNarl mice
-
This compound hydrobromide
-
4-nitroquinoline 1-oxide (4-NQO)
-
Sterile drinking water
-
Animal housing facilities
Procedure:
-
Acclimatize mice for one week before the start of the experiment.
-
Randomly divide mice into four groups: Control, this compound only, 4-NQO only, and this compound + 4-NQO.
-
Prepare fresh drinking water solutions containing the respective carcinogens at the specified concentrations weekly.
-
For the 8-week treatment phase, provide the mice with ad libitum access to their respective water solutions.
-
After 8 weeks, switch all groups to regular sterile drinking water for a 20-week observation period.
-
Monitor the animals' health and the development of any oral lesions regularly.
-
At the end of the 28-week period, euthanize the mice according to institutional guidelines.
-
Dissect the tongue and other oral tissues and fix them in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining for histopathological evaluation and immunohistochemistry for proliferation markers.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the dose-dependent effects of this compound on OSCC cell lines.
Materials:
-
OSCC cell lines (e.g., ORL-48(T), ORL-136(T))
-
Complete cell culture medium
-
This compound solution of known concentration
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed OSCC cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plates for 24-48 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Immunohistochemistry for PCNA
This protocol outlines the steps for detecting the proliferation marker PCNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking serum
-
Primary antibody against PCNA
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.
-
Block non-specific binding sites by incubating with a blocking serum.
-
Incubate the sections with the primary anti-PCNA antibody at the recommended dilution overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with a streptavidin-HRP conjugate.
-
Develop the color by adding the DAB substrate-chromogen solution.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and quantify the percentage of PCNA-positive cells.
Conclusion
The experimental data strongly support a causal role for this compound in the development of oral squamous cell carcinoma. While this compound alone may not be a potent initiator of tumorigenesis in all animal models, it acts as a significant promoter, especially in combination with other carcinogens like 4-NQO. Its dose-dependent effects on cell viability and its ability to dysregulate key signaling pathways like IL-6/STAT3/c-Myc and NOTCH1 underscore its mechanistic contribution to OSCC. This guide provides researchers with a comparative framework and detailed methodologies to further investigate the carcinogenic potential of this compound and to develop novel therapeutic strategies targeting these pathways.
References
- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 2. Co-treating with this compound and 4-nitroquinoline 1-oxide to establish a mouse model mimicking oral tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Systematic Review of Roles of this compound and this compound N-Oxide in Oral Cancer and Strategies to Block Carcinogenesis [mdpi.com]
- 5. This compound N-oxide regulates oral squamous cell carcinoma development through NOTCH1 and FAT1 expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on proliferation of oral squamous cell carcinoma cells by dysregulating c-Myc and miR-22, directly targeting oncostatin M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on proliferation of oral squamous cell carcinoma cells by dysregulating c-Myc and miR-22, directly targeting oncostatin M | PLOS One [journals.plos.org]
- 8. Effects of this compound on proliferation of oral squamous cell carcinoma cells by dysregulating c-Myc and miR-22, directly targeting oncostatin M - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Central Nervous System Effects of Arecoline and Other Cholinergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central nervous system (CNS) effects of arecoline, the primary psychoactive alkaloid in the areca nut, with other prominent cholinergic drugs. This objective analysis, supported by experimental data, aims to elucidate the distinct and overlapping pharmacological profiles of these compounds, offering valuable insights for research and drug development.
Overview of Cholinergic System and Drug Action
The cholinergic system, utilizing acetylcholine (ACh) as its primary neurotransmitter, plays a crucial role in regulating a wide array of CNS functions, including cognition, motor control, and reward pathways. Cholinergic drugs exert their effects by interacting with two main types of receptors: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). This compound is a partial agonist at both muscarinic and nicotinic receptors, giving it a complex pharmacological profile. For a clear comparison, this guide will focus on its effects relative to a classic nicotinic agonist, nicotine , and a potent muscarinic agonist, oxotremorine . The indirect-acting cholinergic agent physostigmine , an acetylcholinesterase inhibitor, is also included to provide a broader context of cholinergic modulation.
Comparative Analysis of CNS Effects
The following tables summarize the quantitative data from various experimental studies, comparing the effects of this compound, nicotine, oxotremorine, and physostigmine on cognitive function, motor activity, neurochemical pathways, and gene expression.
Cognitive Function
Cholinergic agonists are known to modulate cognitive processes such as learning and memory. The following table compares the effects of this compound and other cholinergic drugs on performance in various cognitive tasks.
| Drug | Animal Model | Cognitive Task | Dosage | Key Findings | Reference |
| This compound | Mice | Y-Maze Test (Spatial Memory) | 0.1 mg/kg | Improved memory in immediate post-training and retrieval phases. | [1] |
| Alzheimer's Patients | Verbal Memory Tasks | 2 and 4 mg (IV) | Significant improvement in picture recognition at 4 mg. | [2] | |
| Nicotine | Rats | Morris Water Maze (Spatial Memory) | Not specified | Improved performance times on the first day of testing. | [3][4] |
| Physostigmine | Mice | Y-Maze Test (Memory) | 0.02 mg/kg | Significant memory improvement in the retrieval phase. | [1] |
| Alzheimer's Patients | Picture Recognition | 0.25-1 mg (IV) | Significant improvement at 0.375 mg. | [2] | |
| Oxotremorine | Rats | Delayed Matching-to-Sample (Working Memory) | Not specified | No effect on performance when administered alone. | [5] |
Motor Function
The cholinergic system is intricately involved in the regulation of motor control. This table compares the effects of this compound and its counterparts on locomotor activity and tremor induction.
| Drug | Animal Model | Motor Function Assay | Dosage | Key Findings | Reference |
| This compound | Mice | Locomotor Activity | Not specified | Did not significantly increase locomotor activity. | [6] |
| Rats | Tremor Induction | 1-30 mg/kg | Induced tremor. | [3] | |
| Nicotine | Mice | Locomotor Activity | 0.5 mg/kg or above | Increased locomotor activity. | [7] |
| Rats | Locomotor Activity | Not specified | Increased locomotor activity, which sensitizes with repeated doses. | [3][4] | |
| Oxotremorine | Mice | Locomotor Activity | 0.01-0.3 mg/kg | Produced dose-related decreases in locomotor activity. | [6] |
| Rats | Tremotor Induction | Not specified | Induced tremor. | [8] |
Neurochemical Effects
The rewarding and addictive properties of many drugs are linked to their ability to modulate neurotransmitter systems, particularly the mesolimbic dopamine pathway.
| Drug | Animal Model | Neurochemical Assay | Brain Region | Key Findings | Reference |
| This compound | Mice | Gene Expression (c-Fos) | Hippocampus | Markedly increased neuronal activity. | [4] |
| Nicotine | Rats | In Vivo Microdialysis | Nucleus Accumbens | Significantly increased extracellular dopamine by 75-80%. | [1][9] |
| Rats | Gene Expression (c-Fos) | Striatum, Nucleus Accumbens | Increased Fos expression, more prominent in the caudatoputamen. | [10] | |
| Physostigmine | Mice | Memory Improvement | Not specified | Improved memory, suggesting modulation of cholinergic pathways. | [1] |
| Oxotremorine | Rats | Dopamine Release | Striatum | Failed to modify the release of dopamine. |
Gene Expression
The long-term effects of drugs on the CNS are often mediated by changes in gene expression. This table provides a comparative overview of the effects of this compound and nicotine on gene expression in the brain.
| Drug | Animal Model | Brain Region | Key Findings | Reference |
| This compound | Mice | Nucleus Accumbens | Least enrichment in pathways related to substance dependence compared to nicotine and caffeine. | [6] |
| Nicotine | Mice | Nucleus Accumbens | Significantly more enriched in pathways related to substance dependence. | [6] |
| Rats | Hippocampus | Upregulated genes related to neural development and plasticity. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative tables.
Y-Maze Test for Spatial Memory
-
Objective: To assess short-term spatial recognition memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Acquisition Phase: A mouse is placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Retention Phase: After a specific interval (e.g., 1 hour), the mouse is returned to the maze and allowed to explore again. The sequence of arm entries is recorded.
-
-
Data Analysis: The percentage of spontaneous alternations is calculated. A spontaneous alternation is defined as consecutive entries into all three different arms. An increase in the percentage of alternations is indicative of improved spatial memory.
Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of a drug.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning Phase: The animal is allowed to freely explore both chambers to determine any initial preference.
-
Conditioning Phase: Over several days, the animal receives the drug and is confined to one chamber, and a saline injection while confined to the other chamber.
-
Test Phase: The animal is allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber indicates a rewarding effect (place preference), while a decrease indicates an aversive effect (place aversion).
In Vivo Microdialysis for Neurotransmitter Release
-
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of a freely moving animal.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens).
-
Artificial cerebrospinal fluid is continuously perfused through the probe.
-
Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.
-
The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.
-
-
Data Analysis: Changes in neurotransmitter concentrations are measured before and after drug administration to determine the drug's effect on neurotransmitter release.
c-Fos Immunohistochemistry for Neuronal Activation
-
Objective: To identify neurons that have been activated by a specific stimulus, such as a drug.
-
Procedure:
-
Animals are administered the drug or a saline control.
-
After a specific time, the animals are euthanized, and their brains are collected and sectioned.
-
The brain sections are incubated with an antibody that specifically binds to the c-Fos protein.
-
A secondary antibody, linked to a fluorescent marker or an enzyme, is used to visualize the c-Fos positive cells under a microscope.
-
-
Data Analysis: The number of c-Fos positive cells in specific brain regions is counted to quantify the level of neuronal activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the CNS effects of cholinergic drugs.
Conclusion
This comparative guide highlights the multifaceted nature of cholinergic drug action within the CNS. This compound, with its dual agonism at muscarinic and nicotinic receptors, exhibits a unique profile of effects on cognition, motor function, and neurochemistry that distinguishes it from more selective agents like nicotine and oxotremorine. While this compound demonstrates some potential for cognitive enhancement, its impact on motor control and its modest addictive liability compared to nicotine warrant further investigation. The provided experimental data and protocols offer a foundation for future research aimed at dissecting the complex pharmacology of this compound and developing novel therapeutics targeting the cholinergic system.
References
- 1. The nicotinic receptor agonists (-)-nicotine and isoarecolone differ in their effects on dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperactivity in Mice Induced by Opioid Agonists with Partial Intrinsic Efficacy and Biased Agonism Administered Alone and in Combination with Morphine [mdpi.com]
- 3. [Comparison of an aceclidine tremor with this compound and nicotine ones in rats of different ages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of neural activity and gene expression by this compound [frontiersin.org]
- 5. Comparative effects of this compound, caffeine, and nicotine on transcription level in the nucleus accumbens of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relationship between tremor and change in brain acetylcholine concentration produced by injection of tremorine or oxotremorine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Nicotine induced c-fos expression in the striatum is mediated mostly by dopamine D1 receptor and is dependent on NMDA stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research on the Anti-Fatigue Effects and Mechanisms of this compound in Sleep-Deprived Mice [mdpi.com]
- 10. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of arecoline versus nicotine on cognitive enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of arecoline and nicotine, two alkaloids known for their psychoactive and cognitive-enhancing properties. This document synthesizes experimental data on their mechanisms of action, receptor pharmacology, and effects on various cognitive domains to assist researchers and professionals in drug development.
Introduction
This compound, the primary psychoactive alkaloid in the areca nut, and nicotine, the main active component of tobacco, are both cholinergic agonists that have been investigated for their effects on cognitive function.[1][2] While both substances interact with the cholinergic system, their receptor profiles and downstream signaling pathways exhibit notable differences, leading to distinct pharmacological and cognitive outcomes. This compound acts as a partial agonist at both muscarinic and nicotinic acetylcholine receptors (nAChRs), whereas nicotine is a more selective agonist for nAChRs.[1][3][4][5][6][7] This guide presents a comparative overview of their effects on cognition, supported by experimental data, to elucidate their potential as cognitive enhancers.
Comparative Data on Cognitive Enhancement
Direct comparative studies on the cognitive-enhancing effects of this compound and nicotine are limited. The following tables summarize the observed effects of each compound on various cognitive domains based on available preclinical and clinical data.
Table 1: Effects of this compound on Cognitive Function
| Cognitive Domain | Animal Model | Dosage | Key Findings | Reference(s) |
| Spatial Working Memory | Mouse (Cuprizone-induced schizophrenia model) | Not specified | Attenuated spatial working memory impairment. | [8] |
| Learning and Memory | General observation | Not specified | Influences learning and memory processes through modulation of the hippocampus. | [3][4] |
Table 2: Effects of Nicotine on Cognitive Function
| Cognitive Domain | Animal Model/Human Study | Dosage | Key Findings | Reference(s) |
| Working and Reference Memory | Aged female rats | 0.3 mg/kg/day | Improved ability to handle increasing working memory load and enhanced reference memory. | [6] |
| Working Memory | Young adult rats | ~5 mg/kg/day | Significant improvement in working memory performance. | [9] |
| Working and Reference Memory | Rats | Not specified | Chronic nicotine treatment improved daily spatial memory performance. | [10] |
| Working Memory | Rats | Not specified | Acute nicotine administration improved working memory. | [11] |
| Learning and Memory | Aged rats | 0.2 mg/kg | Markedly improved overall learning and the rate of learning. | [12] |
| Spatial Memory | Rats with AF64A-induced deficits | 0.10 mg/kg | Attenuated prolongation of escape latency in the Morris water maze. | [13] |
| Attention | Humans (non-smokers and smokers) | 7 mg/24h patch | Improved perceptual thresholds but slowed perceptual speed; reduced attentional selectivity. | [14] |
| Attentional Shift | Rats | 0.2 mg/kg | Significantly improved performance in auditory and visual shift trials. | [15] |
| Cognitive Impairment (Scopolamine-induced) | Rats | Not specified | Ameliorates impairment of performance in the passive avoidance task. | [16] |
Table 3: Comparative Transcriptional Effects in the Nucleus Accumbens of Mice
| Feature | This compound | Nicotine | Reference(s) |
| Enrichment in Substance Dependence Pathways | Least enriched | Significantly more enriched | [17] |
| Induction of Conditioned Place Preference (CPP) | Did not induce CPP | Induced CPP | [17] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess cognitive function are described below.
Morris Water Maze (Spatial Learning and Memory)
The Morris water maze is a widely used task to assess hippocampal-dependent spatial learning and memory in rodents.[18]
-
Apparatus: A circular pool (approximately 1.6 m in diameter) is filled with opaque water. A hidden escape platform is submerged beneath the water's surface in one of the four quadrants.[19]
-
Procedure:
-
Acquisition Phase: Rats are placed in the water from different starting positions and must use distal visual cues in the room to locate the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.[19]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[19]
-
Reversal Test: The platform is moved to the opposite quadrant, and the animal's ability to learn the new location is assessed. This measures cognitive flexibility.[19]
-
-
Drug Administration: Test compounds (this compound or nicotine) are typically administered systemically (e.g., intraperitoneally or subcutaneously) at specified times before the training or probe trials.
Y-Maze (Spatial Working Memory)
The Y-maze is used to assess spatial working memory, which relies on the hippocampus and prefrontal cortex.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure (Spontaneous Alternation):
-
The rodent is placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. Spontaneous alternation is defined as consecutive entries into the three different arms.
-
A higher percentage of spontaneous alternations indicates better spatial working memory.
-
-
Drug Administration: Drugs are administered prior to the test session to evaluate their effects on short-term spatial memory.
Radial Arm Maze (Working and Reference Memory)
The radial arm maze is used to differentiate between working memory (short-term) and reference memory (long-term).[9][10][11][20]
-
Apparatus: An elevated central platform with multiple arms (e.g., 8 or 16) radiating outwards. Food rewards are placed at the end of some or all arms.[11]
-
Procedure:
-
Working Memory Task: All arms are baited. The animal must visit each arm to retrieve the reward without re-entering previously visited arms within the same trial. Re-entries are counted as working memory errors.
-
Reference Memory Task: Only a specific subset of arms is consistently baited across trials. The animal must learn to visit only the baited arms. Entries into unbaited arms are counted as reference memory errors.[9]
-
-
Drug Administration: Compounds can be administered acutely before a trial to assess effects on working memory or chronically to evaluate long-term effects on both memory types.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of this compound and nicotine are mediated through their interaction with the cholinergic system, leading to the activation of downstream signaling cascades that promote synaptic plasticity.
This compound Signaling Pathways
This compound's cognitive effects are complex due to its dual action on both muscarinic and nicotinic receptors.
-
Muscarinic Receptor Activation: Activation of muscarinic receptors, particularly the M1 subtype, is believed to play a significant role in this compound's effects on cognitive processes.[8] This can lead to the modulation of various intracellular signaling pathways, including those involving G-proteins and secondary messengers.
-
Nicotinic Receptor Activation: this compound is a partial agonist at α4β2* and α6-containing nAChRs and a silent agonist at α7 nAChRs.[3][4][5][6][7] This interaction suggests that this compound can also modulate some of the same downstream pathways as nicotine, such as those involving calcium influx and subsequent activation of protein kinases.
Nicotine Signaling Pathways
Nicotine's cognitive-enhancing effects are primarily mediated by its action on nAChRs, particularly the α7 and α4β2 subtypes, which are abundant in brain regions critical for learning and memory, such as the hippocampus.[21][22]
-
α7 nAChR Activation: The α7 nAChR has a high permeability to calcium. Its activation leads to a significant influx of calcium, which triggers several downstream signaling cascades, including the activation of Protein Kinase A (PKA), Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[23][24]
-
ERK and CREB Activation: Nicotine has been shown to increase the phosphorylation of ERK and the transcription factor CREB (cAMP response element-binding protein) in the hippocampus.[25][26][27][28] The phosphorylation of CREB is a critical step in the formation of long-term memories.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for assessing the effects of a test compound on spatial memory using the Morris water maze.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nicotinic aspects of the discriminative stimulus effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of neural activity and gene expression by this compound [frontiersin.org]
- 4. Modulation of neural activity and gene expression by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic Activity of this compound, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates memory impairment and demyelination in a cuprizone-induced mouse model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mecamylamine blocks enhancement of reference memory but not working memory produced by post-training injection of nicotine in rats tested on the radial arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic nicotine ingestion improves radial arm maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute nicotine interactions with nicotinic and muscarinic antagonists: working and reference memory effects in the 16-arm radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinguishing between attentional and amnestic effects in information processing: the separate and combined effects of scopolamine and nicotine on verbal free recall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotine improves AF64A-induced spatial memory deficits in Morris water maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prompt but inefficient: nicotine differentially modulates discrete components of attention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic modulation of auditory attentional shift in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotine reverses scopolamine-induced impairment of performance in passive avoidance task in rats through its action on the dopaminergic neuronal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative effects of this compound, caffeine, and nicotine on transcription level in the nucleus accumbens of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of nicotinic dimethylaminoethyl esters on working memory performance of rats in the radial-arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cognitive effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nicotine and Hippocampus-Dependent Learning: Implications for Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Learning and Nicotine Interact to Increase CREB Phosphorylation at the jnk1 Promoter in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
The Double-Edged Sword: A Comparative Analysis of Arecoline's Cytotoxic Profiles Across Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive examination of arecoline, a primary alkaloid found in the areca nut, reveals a complex and dose-dependent cytotoxic profile across a spectrum of cancer cell lines. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's anti-cancer potential and its underlying molecular mechanisms.
This compound, notorious for its role in oral carcinogenesis, has paradoxically demonstrated cytotoxic effects against various cancer cells. This guide delves into the quantitative measures of this cytotoxicity, details the experimental methodologies used to assess it, and visualizes the intricate signaling pathways this compound modulates.
Quantitative Cytotoxicity Profile of this compound
The cytotoxic efficacy of this compound, primarily evaluated by determining the half-maximal inhibitory concentration (IC50), varies significantly among different cancer cell lines. The following table summarizes the IC50 values of this compound hydrobromide from in vitro studies.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 11.73 ± 0.71 | [1][2] |
| K562 | Leukemia | 15.3 ± 1.08 | [1][2] |
| HEp-2 | Laryngeal Carcinoma | ~400 (for 50% viability reduction at 24h) | [3] |
It is important to note that the cytotoxic effects of this compound are highly dependent on its concentration and the specific cell type. For instance, in oral squamous cell carcinoma (OSCC) cell lines ORL-48(T) and ORL-136(T), high concentrations of this compound (above 100-200 µg/ml) are cytotoxic, while lower concentrations can actually increase cell viability. Similarly, in prostate cancer cell lines PC-3 and LNCaP, this compound has been shown to decrease cell viability. In human basal cell carcinoma cells (BCC-1/KMC), this compound treatment leads to apoptosis, while in the immortalized human keratinocyte cell line HaCaT, this compound induces apoptosis at concentrations of 0.2 mM and above.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Sample Collection: After treating cells with this compound for the desired time, the cell culture supernatant is collected.
-
Reaction Mixture: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released, which indicates the level of cytotoxicity.
3. Crystal Violet Assay
The crystal violet assay is a simple method for quantifying the total number of adherent cells.
-
Cell Fixation: After this compound treatment, the culture medium is removed, and the cells are washed with PBS. The cells are then fixed with a solution such as 4% paraformaldehyde for 15-20 minutes.
-
Staining: The fixed cells are stained with a 0.1% crystal violet solution for 20-30 minutes at room temperature.
-
Washing: The excess stain is removed by washing with water.
-
Solubilization: The bound crystal violet is solubilized with a solvent, typically 10% acetic acid or methanol.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a wavelength of 570-590 nm.
Apoptosis and Cell Cycle Analysis
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells are treated with this compound, harvested, and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. In some cancer cells, this compound has been shown to activate this pathway, while in others, it can lead to its inhibition, contributing to apoptosis. Western blot analysis has shown that this compound can induce a dose-dependent increase in the phosphorylation of Akt (pAKT) in HEp-2 cells.[5]
References
- 1. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of this compound Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of this compound Supported by In Silico Docking to M3-mAChR and ADME Prediction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Independent Validation of Arecoline's Effect on the PI3K/AKT Pathway: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The role of arecoline, a primary alkaloid of the areca nut, in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway presents a complex and context-dependent landscape. While some studies report an activating or upregulating effect, particularly in oral submucous fibrosis and certain cancers, other independent research points towards an inhibitory action in epithelial cells. This guide provides a comparative analysis of the available experimental data to offer an objective overview for researchers investigating this compound's therapeutic or pathological potential related to the PI3K/AKT pathway.
Comparative Analysis of this compound and Known PI3K/AKT Inhibitors
The following table summarizes the quantitative data on the effects of this compound in comparison to well-established PI3K inhibitors, LY294002 and PI-103. This data highlights the conflicting reports on this compound's activity.
| Compound | Target(s) & Effect | Cell Type(s) | Observed IC50/Concentration | Downstream Effects | Reference(s) |
| This compound (Inhibitory Effect) | PHLPP2 (Upregulation) -> p-AKT (Inhibition) | HaCaT (human keratinocytes) | IC50: 50 µg/mL | Decreased Cyclin D1, cell cycle arrest at G1/S | [1] |
| This compound (Activating Effect) | PI3K/AKT/mTOR (Upregulation) | HaCaT (human keratinocytes), Rat oral buccal mucosa | 75 µg/mL (in vitro) | Increased p-PI3K, p-AKT, p-mTOR, COL-I, FN | [2] |
| This compound (Activating Effect) | PI3K/AKT/mTOR (Activation) | HepG2 (human hepatoma cells) | 2.5 µM | Increased proliferation and migration | |
| LY294002 | PI3Kα/δ/β (Inhibition) | Various cancer cell lines (e.g., SCLC, NPC) | IC50: ~1.4 µM (general), Average IC50: 5 µM (SCLC) | Inhibition of p-AKT, induction of apoptosis, G1 cell cycle arrest | [3] |
| PI-103 | p110α/β/δ/γ, mTOR, DNA-PK (Inhibition) | Various cancer cell lines (e.g., glioma, ovarian, prostate) | IC50: 2-15 nM (PI3K isoforms), 30 nM (mTOR) | Inhibition of p-AKT and p-S6, induction of G0-G1 cell cycle arrest | [4][5][6][7] |
Signaling Pathway and Experimental Workflow Visualizations
To clarify the mechanisms discussed, the following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for validating the effects of compounds like this compound.
Caption: The PI3K/AKT signaling pathway with reported points of modulation by this compound.
Caption: General experimental workflow for validating the effect of a compound on the PI3K/AKT pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the impact of this compound and other inhibitors on the PI3K/AKT pathway.
Cell Culture and Treatment
-
Cell Lines: Human immortalized keratinocytes (HaCaT) and human hepatoma (HepG2) cells are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction). After reaching a desired confluency (e.g., 70-80%), the cells are treated with various concentrations of this compound, LY294002, or PI-103 for specified time periods (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
For the MTT assay, a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the insoluble formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 490-570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. IC50 values (the concentration of a compound that inhibits 50% of cell viability) can be determined from dose-response curves.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins, such as total and phosphorylated forms of AKT and other signaling molecules.
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AKT (Ser473), anti-total AKT).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP to produce light, which is captured on X-ray film or with a digital imager.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins to determine the extent of pathway activation or inhibition.
Conclusion
The available evidence on this compound's effect on the PI3K/AKT pathway is conflicting, with studies demonstrating both activation and inhibition depending on the cellular context and experimental conditions. The inhibitory effect appears to be mediated, at least in part, by the upregulation of the phosphatase PHLPP2, while the activating effect is associated with profibrotic and pro-cancerous conditions. In contrast, compounds like LY294002 and PI-103 are well-characterized, potent inhibitors of the PI3K/AKT pathway with broad applicability in cancer research.
For researchers investigating this compound, it is crucial to carefully consider the specific cell type, this compound concentration, and treatment duration, as these factors likely contribute to the divergent outcomes observed. Further independent validation studies are necessary to fully elucidate the conditions under which this compound acts as either an inhibitor or an activator of the PI3K/AKT pathway. This comparative guide provides a framework for designing and interpreting such validation studies.
References
- 1. This compound suppresses epithelial cell viability through the Akt/mTOR signaling pathway via upregulation of PHLPP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes oral submucous fibrosis by upregulating PI3K/Akt/mTOR signaling pathway in vivo and in vitro [manu41.magtech.com.cn]
- 3. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI-103 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
validating the impact of arecoline on gut microbiome composition and function
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of arecoline's effects on the gut microbiome's composition and function, supported by experimental data. We also draw comparisons with the effects of nicotine, another well-known psychoactive alkaloid.
Executive Summary
This compound, the primary psychoactive alkaloid in areca nuts, significantly alters the composition and function of the gut microbiome. Experimental studies in rodent models have demonstrated that this compound can exacerbate inflammatory conditions like ulcerative colitis, modulate neurotransmitter levels with psychostimulant effects, and influence metabolic pathways. These effects are largely attributed to its ability to disrupt the balance of beneficial and pathogenic bacteria in the gut. This guide synthesizes findings from key studies to provide a clear overview of this compound's impact, offering a valuable resource for those investigating its therapeutic potential or toxicological profile.
Data Presentation: The Impact of this compound on Gut Microbiome Composition
The following tables summarize the quantitative changes in gut microbiota composition observed in mice exposed to this compound across different experimental models.
Table 1: Effect of this compound on Gut Microbiota in a Mouse Model of Ulcerative Colitis
| Bacterial Taxon | Change in Relative Abundance | Direction of Change | Reference |
| Ligilactobacillus | Significant Decrease | ↓ | [1][2] |
| Limosilactobacillus | Significant Decrease | ↓ | [1][2] |
| Lactobacillus | Significant Decrease | ↓ | [1][2] |
| Odoribacter | Significant Increase | ↑ | [1][2] |
| Bacteroides | Significant Increase | ↑ | [1][2] |
| Firmicutes/Bacteroidetes Ratio | Decreased | ↓ | [2] |
Table 2: Effect of this compound on Gut Microbiota in a Mouse Model of Depression
| Bacterial Taxon | Change in Relative Abundance | Direction of Change | Reference |
| Bifidobacterium pseudolongum | Enriched | ↑ | [3][4] |
| Ligilactobacillus murinus | Enriched | ↑ | [3][4] |
Table 3: Effect of this compound on Gut Microbiota in Relation to its Psychostimulant Effects
| Bacterial Taxon | Change in Relative Abundance | Direction of Change | Reference |
| Escherichia | Significant Increase | ↑ | [5] |
| Clostridium | 8.45% Decrease | ↓ | [5] |
| Helicobacter | Marked Increase | ↑ | [6] |
| Aquincola | Marked Increase | ↑ | [6] |
| Verrucomicrobiota | 0.09% Decrease | ↓ | [5] |
| Thermodesulfobacteriota | 4.6% Increase | ↑ | [5] |
Comparative Analysis: this compound vs. Nicotine
While direct comparative studies are limited, existing research allows for a preliminary comparison of the effects of this compound and nicotine on the gut microbiome.
Table 4: Comparative Effects of this compound and Nicotine on Gut Microbiota
| Feature | This compound | Nicotine |
| Key Phyla Affected | Decreased Firmicutes/Bacteroidetes ratio in colitis model.[2] | Increased Firmicutes and Actinobacteria; decreased Bacteroidetes and Proteobacteria in human smokers.[7] In mice, an increase in Bacteroidetes has been observed.[8] |
| Key Genera Affected | Decreases Lactobacillus and related genera; increases Bacteroides and Odoribacter in colitis.[1][2] Increases Escherichia and decreases Clostridium in psychostimulant studies.[5] Enriches Bifidobacterium in a depression model.[3][4] | Increases Lactobacillus in mice on a high-fat diet.[8] Decreases Christensenellaceae in nicotine-dependent individuals.[9] |
| Functional Impact | Modulates neurotransmitters (dopamine, serotonin), exacerbates inflammation in colitis.[1][2][6] | Alters neurotransmitter levels (glutamate, GABA, glycine) and bacterial carbohydrate metabolism.[10] |
| Disease Context | Exacerbates ulcerative colitis.[1][2] Shows antidepressant-like effects.[3][4] | Associated with both risk for Crohn's disease and protection against ulcerative colitis.[11] |
Experimental Protocols
This compound Administration in a Mouse Model of Ulcerative Colitis
-
Induction of Colitis: Dextran sodium sulfate (DSS) administered in drinking water.[1][2]
-
Dosage: Specific dosages varied between studies.
-
Microbiome Analysis: Fecal samples were collected, and bacterial DNA was extracted. The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR and sequenced on an Illumina platform.[1][2][12]
-
Metabolome Analysis: Serum samples were analyzed using untargeted metabolomics.[1][2]
This compound Administration for Psychostimulant and Antidepressant Effect Studies
-
Microbiome Analysis: Contents of the small intestine or feces were collected for 16S rRNA gene sequencing.[3][4][5]
-
Neurotransmitter Analysis: Levels of dopamine (DA), 5-hydroxytryptamine (5-HT), and brain-derived neurotrophic factor (BDNF) were measured in serum or brain tissue.[3][4][5]
Mandatory Visualization
References
- 1. Frontiers | this compound aggravates acute ulcerative colitis in mice by affecting intestinal microbiota and serum metabolites [frontiersin.org]
- 2. This compound aggravates acute ulcerative colitis in mice by affecting intestinal microbiota and serum metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. This compound Triggers Psychostimulant Responses by Modulating the Intestinal Microbiota to Influence Neurotransmitter Levels and Digestive Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the Mystery of the Stimulatory Effects of this compound: Its Relevance to the Regulation of Neurotransmitters and the Microecosystem in Multi-Ecological Intestinal Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotine’s Appetite-Suppressing Effects Are Driven by the Gut Microbiota | Technology Networks [technologynetworks.com]
- 9. Association of nicotine dependence and gut microbiota: a bidirectional two-sample Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Cigarette Smoke on Gut Microbiota: State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fecal 16S rRNA Gene Sequencing Analysis of Changes in the Gut Microbiota of Rats with Low-Dose Aspirin-Related Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Arecoline
For Immediate Implementation by Laboratory Personnel
Arecoline, a potent alkaloid and the primary psychoactive component of the areca nut, requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its toxicity and potential carcinogenicity, all this compound waste must be treated as hazardous. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound and associated materials in a research and development setting. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Assessment and Safety Precautions
This compound is classified as a toxic substance. Acute exposure through ingestion or inhalation can lead to severe health effects. Chronic exposure is associated with carcinogenesis. Therefore, all personnel handling this compound must be fully trained on its hazards and the proper use of personal protective equipment (PPE).
Table 1: this compound Hazard Summary and Required PPE
| Hazard Classification | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Inhalation) | - Chemical-resistant gloves (nitrile or neoprene) |
| Carcinogenicity | - Safety goggles or face shield |
| Skin and Eye Irritant | - Laboratory coat |
| - Respiratory protection (use in a fume hood) |
II. Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before addressing the spill, ensure all required PPE is worn.
-
Contain the Spill:
-
For liquid spills: Cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
For solid spills: Gently cover with a damp paper towel to prevent the generation of dust.
-
-
Clean the Area: Carefully collect the absorbed material or covered solid into a designated hazardous waste container. Decontaminate the spill surface with a suitable laboratory disinfectant or a 70% ethanol solution.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbents, paper towels, and gloves, must be placed in a sealed and clearly labeled hazardous waste container.
III. This compound Waste Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Arecoline
This document provides comprehensive guidance on the safe handling, storage, and disposal of Arecoline, a toxic alkaloid. The following procedures are designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information to minimize risks and ensure a safe laboratory environment.
Hazard Summary
This compound is a toxic substance that can be harmful if swallowed, inhaled, or in contact with skin. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with the risks associated with potent active pharmaceutical ingredients.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrobromide salt. It is important to note that official Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) have not been established for this compound.
| Property | Value |
| Chemical Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Appearance | Oily liquid |
| Boiling Point | 209 °C |
| Solubility | Miscible with water, alcohol, and ether. Soluble in chloroform. |
| Vapor Pressure | 0.208 mmHg at 25 °C |
| Acute Toxicity (Oral) | LD50 (rat): 2500 mg/kg, LD50 (mouse): 550 mg/kg, LD50 (this compound Hydrobromide, mouse): 600 mg/kg.[1] |
| Acute Toxicity (IP) | LD50 (rat): 40 mg/kg, LD50 (mouse): 190 mg/kg.[1] |
| Acute Toxicity (IV) | LD50 (mouse): 36 mg/kg, LD50 (this compound Hydrobromide, mouse): 18 mg/kg.[1] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2] For this compound Hydrobromide: H302 (Harmful if swallowed).[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to this compound. The following PPE should be worn at all times when handling this substance:
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are required. Consider double-gloving for enhanced protection. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Eye and Face Protection : Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used in situations with a high risk of splashing.
-
Skin and Body Protection : A laboratory coat must be worn. For larger quantities (e.g., up to 1 kilogram), a disposable laboratory coat or a coverall with low permeability is recommended. Protective shoe covers should also be worn.
-
Respiratory Protection : For handling powdered this compound or in situations where aerosols may be generated, a dust respirator or an air-purifying respirator with an appropriate cartridge should be used. Work should ideally be conducted in a chemical fume hood.
Safe Handling Protocol
Adherence to a strict handling protocol is crucial for minimizing the risk of exposure to this compound.
1. Preparation and Work Area Setup:
- Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
- Work in a well-ventilated area, preferably within a certified chemical fume hood.
- Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
- Assemble all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.
- Clearly label all containers with the chemical name and hazard warnings.
2. Weighing and Transferring (Solid this compound/Salts):
- When weighing solid this compound (e.g., this compound hydrobromide), perform the task in a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
- Use anti-static weighing paper or a weighing boat.
- Handle with care to avoid creating dust. If necessary, gently wet the powder to prevent it from becoming airborne.
- Use appropriate tools (e.g., spatulas) for transferring the solid.
- Clean all tools and the balance thoroughly after use.
3. Handling Solutions:
- When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
- If there is a potential for aerosolization during procedures such as vortexing or sonicating, an air-purifying respirator should be worn by all personnel in the immediate vicinity.
- Use sealed containers for mixing and storing solutions.
4. General Hygiene:
- Do not eat, drink, or apply cosmetics in the laboratory.
- Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.
- Remove and properly dispose of contaminated PPE before leaving the work area.
Spill and Decontamination Procedures
In the event of a spill, follow these procedures immediately.
Minor Spill (Solid or Liquid):
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Evacuate : If necessary, evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, a lab coat, and eye protection.
-
Containment :
-
For solid spills : Gently cover the spill with a damp paper towel to avoid generating dust.
-
For liquid spills : Use an inert absorbent material such as vermiculite or sand to contain the spill.
-
-
Cleanup :
-
Carefully scoop the contained material into a clearly labeled hazardous waste container.
-
Avoid dry sweeping of solid spills.
-
-
Decontamination :
-
Clean the spill area with a suitable decontaminating solution (e.g., a detergent and water solution), followed by a rinse with water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Report : Report the incident to the laboratory supervisor.
Major Spill:
-
Evacuate : Immediately evacuate the area and alert others.
-
Isolate : Close doors to the affected area to contain vapors.
-
Emergency Call : Contact the institution's emergency response team and inform them of the nature and location of the spill.
-
First Aid : Attend to any injured or contaminated personnel, moving them to a safe area if possible.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation :
-
Solid Waste : Collect unused this compound powder, contaminated PPE (gloves, lab coats, etc.), and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Container Management : Ensure waste containers are kept closed except when adding waste. Store them in a designated, secure area away from incompatible materials.
-
Disposal Procedure : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Emergency Response Plan
In case of accidental exposure to this compound, immediate action is critical. The following workflow outlines the necessary steps.
Caption: Emergency response workflow for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
